molecular formula C10H11FO B8402436 4-Fluorobutyrophenone

4-Fluorobutyrophenone

Cat. No.: B8402436
M. Wt: 166.19 g/mol
InChI Key: RKNNOFFPYRLSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobutyrophenone is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

4-fluoro-1-phenylbutan-1-one

InChI

InChI=1S/C10H11FO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

RKNNOFFPYRLSNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCF

Origin of Product

United States

Foundational & Exploratory

Comparative Technical Guide: 4-Fluorobutyrophenone vs. 4-Chloro-4'-fluorobutyrophenone

[1]

Executive Summary

In the landscape of neuroleptic drug synthesis, the distinction between 4-Fluorobutyrophenone (4-FBP) and 4-Chloro-4'-fluorobutyrophenone (4-Cl-4'-FBP) represents the difference between a generic chemical scaffold and a high-value pharmaceutical intermediate.[1]

While both compounds share the core p-fluorophenyl ketone moiety essential for dopamine


4-FBP14-Cl-4'-FBP1HaloperidolDroperidolBenperidol

This guide provides a rigorous technical comparison, focusing on structural properties, synthetic pathways, and the mechanistic imperatives of their application in medicinal chemistry.

Structural & Chemical Characterization

The defining difference lies in the substitution at the C4 position of the butyryl chain. This single atom substitution (Hydrogen vs. Chlorine) dictates the molecule's thermodynamic stability and kinetic reactivity profile.[1]

Comparative Specification Table
FeatureThis compound (4-FBP)4-Chloro-4'-fluorobutyrophenone (4-Cl-4'-FBP)
IUPAC Name 1-(4-fluorophenyl)butan-1-one4-chloro-1-(4-fluorophenyl)butan-1-one
CAS Number 582-83-23874-54-2
Molecular Formula


Molecular Weight 166.19 g/mol 200.64 g/mol
Physical State LiquidLiquid (viscous) / Low-melting solid
Alkyl Terminus Methyl (

)
Chloromethyl (

)
Reactivity Mode Electrophilic aromatic substitution (Ring)

Alkylation (Chain)
Primary Application Solvent, Analytical StandardAPI Intermediate (Haloperidol, etc.)
Structural Visualization[1]

The following diagram illustrates the structural divergence. Note the "Reactive Terminus" on 4-Cl-4'-FBP which facilitates chain extension.[1]

StructuresFBPThis compound(Inert Terminus)Struct_APh(4-F)-C(=O)-CH2-CH2-CH3FBP->Struct_ACL_FBP4-Chloro-4'-fluorobutyrophenone(Reactive Terminus)Struct_BPh(4-F)-C(=O)-CH2-CH2-CH2-ClCL_FBP->Struct_B

Figure 1: Structural comparison highlighting the terminal alkyl chloride in 4-Cl-4'-FBP.

Synthetic Pathways & Manufacturing[1][3][5][6]

The synthesis of both compounds relies on Friedel-Crafts Acylation , a classic electrophilic aromatic substitution.[2] However, the choice of acylating agent is the critical control point.

Friedel-Crafts Acylation Mechanism

To synthesize 4-Cl-4'-FBP , 4-chlorobutyryl chloride is reacted with fluorobenzene in the presence of a Lewis acid catalyst (typically anhydrous Aluminum Chloride,

Critical Process Parameter (CPP): The reaction temperature must be controlled (typically 0–20°C initially) to prevent cyclization of the 4-chlorobutyryl chloride onto itself or premature polymerization.

Synthesis Workflow Diagram

SynthesisFluorobenzeneFluorobenzene(Substrate)ComplexAcylium Ion ComplexFluorobenzene->Complex Electrophilic AttackAcylAgentAcylating Agent(Variable)AcylAgent->Complex Electrophilic AttackProd_AThis compound(If Butyryl Chloride used)AcylAgent->Prod_AButyryl ClProd_B4-Chloro-4'-fluorobutyrophenone(If 4-Chlorobutyryl Chloride used)AcylAgent->Prod_B4-Chlorobutyryl ClCatalystAlCl3 (Catalyst)Catalyst->Complex Electrophilic AttackComplex->Prod_A -HCl (Generic)Complex->Prod_B -HCl (Functionalized)

Figure 2: Divergent synthetic pathways based on the acylating agent.

Experimental Protocol: Synthesis of 4-Cl-4'-FBP

Note: This protocol assumes standard Schlenk line techniques.

  • Reagent Prep: Charge a 3-neck round bottom flask with anhydrous

    
     (1.2 eq) and dry dichloromethane (DCM).
    
  • Acylation: Add 4-chlorobutyryl chloride (1.0 eq) dropwise at 0°C. Stir for 30 min to generate the acylium ion.

  • Substrate Addition: Add fluorobenzene (1.1 eq) dropwise, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux gently for 2–4 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture over crushed ice/HCl. The organic layer contains the product.[1][3][4][5]

  • Purification: Wash with brine, dry over

    
    , and concentrate. Recrystallize from hexane/ethanol if solid, or vacuum distill if liquid.[1]
    

Reactivity Profile & Pharmaceutical Application

The utility of 4-Cl-4'-FBP stems from its ability to undergo

1
The "Haloperidol Pathway"

The synthesis of Haloperidol illustrates the necessity of 4-Cl-4'-FBP. This compound cannot be used here because displacing a terminal hydrogen is thermodynamically unfavorable and kinetically impossible under these conditions.

Reaction:

1
  • Role of KI: Potassium Iodide acts as a catalyst (Finkelstein reaction in situ), converting the alkyl chloride to a more reactive alkyl iodide transiently.

  • Role of Base:

    
     neutralizes the HCl generated during the substitution.[1]
    
Mechanism of Action Diagram

MechanismCl_FBP4-Chloro-4'-fluorobutyrophenone(Electrophile)TSS_N2 Transition State(KI Catalyzed)Cl_FBP->TS Leaving Group (Cl-)Piperidine4-(4-Cl-Ph)-4-OH-Piperidine(Nucleophile)Piperidine->TS Attack by NHHaloperidolHALOPERIDOL(Active API)TS->Haloperidol Bond Formation

Figure 3: The S_N2 coupling reaction forming Haloperidol.

Safety & Handling Protocols

While both compounds are fluorinated aromatics, the chlorinated derivative carries additional hazards due to its alkylating potential.[1]

This compound (4-FBP)[1][5][11]
  • Hazards: Irritant (Skin/Eye).[1] Flammable liquid.[1]

  • Handling: Standard organic solvent protocols.[1] Fume hood required.[1]

  • Storage: Cool, dry place. Stable indefinitely under ambient conditions.

4-Chloro-4'-fluorobutyrophenone (4-Cl-4'-FBP)[1][5][12]
  • Hazards: Alkylating Agent. Potential mutagen.[1] Severe skin and eye irritant.[1] Lachrymator (in high concentrations).[1]

  • Handling:

    • Double-gloving (Nitrile) is mandatory.[1]

    • Use a dedicated fume hood.[1]

    • Quench spills with dilute ammonia or sodium thiosulfate to neutralize alkylating potential.[1]

  • Storage: Store under inert gas (

    
     or 
    
    
    ) to prevent hydrolysis of the alkyl chloride to the alcohol, which deactivates the intermediate.

References

  • Biosynth. (2025).[1] 4-Chloro-4'-fluorobutyrophenone Product Data. Retrieved from .[1]

  • ChemicalBook. (2025).[1] 4-Chloro-4'-fluorobutyrophenone Properties and Synthesis. Retrieved from .[1]

  • PubChem. (2025).[1] 4'-Fluorobutyrophenone Compound Summary. National Library of Medicine.[1] Retrieved from .[1]

  • Van Rossum, J. M. (1966).[1] The significance of dopamine-receptor blockade for the mechanism of action of neuroleptic drugs. Arch Int. Pharmacodyn Ther.

  • Ganesh Remedies. (2025). Industrial Applications of 4-Chloro-4'-fluorobutyrophenone. Retrieved from .[1]

Solubility of 4-Fluorobutyrophenone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Fluorobutyrophenone in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a key chemical intermediate and a known metabolite in the synthesis and metabolism of various pharmaceutical compounds, including several antipsychotic drugs.[1][2][3] A thorough understanding of its solubility in organic solvents is paramount for researchers and drug development professionals. Solubility dictates the efficiency of reaction kinetics, influences the success of purification and crystallization processes, and is a critical parameter in the development of stable formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of this compound's solubility. It synthesizes its physicochemical properties, explores the principles governing its dissolution, presents a detailed experimental protocol for solubility determination, and offers a strategic framework for solvent selection in various laboratory and industrial applications.

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first understand its molecular structure and inherent physical properties. This compound possesses a moderately polar structure, characterized by a polar carbonyl group, a nonpolar propyl chain, and a phenyl ring whose polarity is modified by an electronegative fluorine atom. These features suggest a nuanced solubility profile, with an affinity for a range of organic solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)butan-1-onePubChem[1]
Molecular Formula C₁₀H₁₁FOPubChem[1]
Molecular Weight 166.19 g/mol PubChem[1]
Appearance White or almost white powder (related compounds)Pharmacy 180[4]
Structure 2D structure of this compoundPubChem[1]
Computed Properties
   Hydrogen Bond Acceptor Count1 (from the carbonyl oxygen)PubChem[1]
   Hydrogen Bond Donor Count0PubChem[1]
   Rotatable Bond Count3PubChem[1]

The presence of a carbonyl oxygen allows this compound to act as a hydrogen bond acceptor, while the absence of acidic protons means it cannot act as a hydrogen bond donor. This distinction is crucial for predicting interactions with protic versus aprotic solvents.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamically driven process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The "Like Dissolves Like" Principle

This adage remains a powerful, qualitative guide for solvent selection. It posits that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are expected to be effective. Their polarity can solvate the carbonyl group of this compound, while their organic character can accommodate the phenyl ring and alkyl chain. Indeed, related butyrophenones are reported to be freely soluble in DMF.[4]

  • Chlorinated Solvents: Methylene chloride and chloroform are also anticipated to be good solvents. Their ability to form dipole-dipole interactions and their overall less polar nature compared to DMF can effectively solvate the entire molecule. Related compounds show good solubility in methylene chloride.[4]

  • Polar Protic Solvents: Alcohols like ethanol and methanol can engage in hydrogen bonding with the carbonyl oxygen. However, the nonpolar regions of the molecule may limit its solubility compared to polar aprotic solvents. As such, this compound is expected to be sparingly soluble in lower alcohols, a characteristic noted for analogous fluoro butyrophenones.[4]

  • Nonpolar Solvents: Solvents like hexanes and toluene, which rely primarily on London dispersion forces, are unlikely to be effective solvents on their own at room temperature, as they cannot overcome the strong dipole-dipole interactions between this compound molecules.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[5][6] A solvent is predicted to be effective if its Hansen parameters are close to those of the solute. While the specific HSP values for this compound are not readily published, they can be estimated or determined experimentally. The principle dictates that the three-dimensional "distance" (Ra) between the parameters of the solute and solvent should be minimized for optimal solubility.[6] This framework is particularly powerful for identifying effective solvent blends, where two poor solvents can combine to create a good one.[5]

Predicted Solubility Profile

Based on the theoretical principles and qualitative data from structurally similar compounds, the following profile can be predicted. It is crucial to note that this table serves as a guideline, and experimental verification is essential for precise applications.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighStrong dipole-dipole interactions effectively solvate the carbonyl group.[4]
Dimethyl Sulfoxide (DMSO)HighHighly polar nature accommodates the polar functional groups.[7]
AcetoneMedium-HighGood balance of polarity and organic character.
AcetonitrileMediumPolarity is suitable, but may be less effective than DMF or DMSO.
Chlorinated Dichloromethane (DCM)HighEffective at solvating moderately polar compounds.[4]
ChloroformHighSimilar properties to DCM.
Ethers Tetrahydrofuran (THF)Medium-HighModerate polarity and ability to accept hydrogen bonds.
Diethyl EtherLow-MediumLower polarity makes it a weaker solvent for this solute.
Alcohols (Protic) MethanolSparingly-MediumHydrogen bonding is possible, but the nonpolar bulk hinders high solubility.
EthanolSparinglySimilar to methanol, with slightly lower polarity.[4]
Hydrocarbons Hexane / HeptaneLow / InsolubleNonpolar nature is incompatible with the polar ketone.
TolueneLowAromatic stacking is possible, but insufficient to overcome solute-solute forces.
Esters Ethyl AcetateMediumOffers a balance of polarity and is a good choice for chromatography/crystallization.

Standard Protocol for Experimental Solubility Determination

For any critical application, the solubility of this compound must be determined experimentally. The equilibrium shake-flask method is the gold standard, recognized for its reliability and accuracy.[8][9][10]

Causality Behind the Shake-Flask Method

This protocol is designed to be a self-validating system to determine the thermodynamic equilibrium solubility.

  • Using Excess Solute: The addition of an excess of the solid compound ensures that the solvent becomes saturated, with undissolved solid remaining as a visual confirmation.[9] This is the fundamental requirement for measuring the equilibrium concentration.

  • Extended Equilibration Time: Dissolution is not instantaneous. A prolonged and consistent agitation period (e.g., 24-48 hours) is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[9][10] The time required can vary, so sampling at multiple time points (e.g., 24h and 48h) is a self-validating step; if the concentration is unchanged, equilibrium has been reached.[10]

  • Temperature Control: Solubility is temperature-dependent.[11][12] Conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker) is critical for reproducibility and relevance to the intended application's conditions.

  • Filtration: It is imperative to separate the saturated solution from the excess solid without altering the concentration. Using a syringe filter (e.g., 0.22 µm PTFE) physically removes undissolved particles that would otherwise lead to an overestimation of solubility.

  • Quantitative Analysis: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is required to accurately determine the concentration of the solute in the filtered supernatant. A calibration curve with known standards is essential for this quantification.

Step-by-Step Experimental Protocol
  • Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into several glass vials (e.g., 4 mL). Use at least three vials per solvent for statistical validity.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).

    • Allow the vials to shake for a minimum of 24 hours. For rigorous studies, extend this to 48 hours.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Carefully draw the supernatant into a syringe, avoiding any solid particles.

    • Attach a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter to the syringe.

    • Discard the first few drops of filtrate to saturate the filter membrane, then dispense the clear, filtered solution into a clean, labeled analysis vial (e.g., an HPLC vial).

    • If necessary, dilute the filtrate with a known volume of the solvent to bring its concentration within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the standards and the sample solutions using a validated HPLC or UV-Vis method.

    • Construct a calibration curve by plotting the analytical response versus concentration.

    • Determine the concentration of this compound in the sample solution using the calibration curve, correcting for any dilutions made.

Visual Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation weigh Weigh Excess This compound add_solvent Add Precise Volume of Solvent weigh->add_solvent agitate Agitate at Constant Temperature (24-48h) add_solvent->agitate Seal Vial settle Allow Excess Solid to Settle agitate->settle supernatant Draw Supernatant into Syringe settle->supernatant filter Filter through 0.22 µm Syringe Filter supernatant->filter analyze Analyze Filtrate via HPLC or UV-Vis filter->analyze Collect in Vial (Dilute if needed) calculate Calculate Concentration (mg/mL or mol/L) analyze->calculate G start Start: Define Application app Synthesis, Crystallization, or Formulation? start->app synthesis_path Synthesis app->synthesis_path Synthesis cryst_path Crystallization app->cryst_path Crystallization form_path Formulation app->form_path Formulation syn_check Are reactants soluble? Is solvent inert? synthesis_path->syn_check cryst_check High solubility hot? Low solubility cold? cryst_path->cryst_check syn_select Select Solvent (e.g., THF, DMF, DCM) syn_check->syn_select Yes syn_fail Re-evaluate with different solvent class syn_check->syn_fail No syn_fail->synthesis_path cryst_single Use single solvent (e.g., Ethanol, Ethyl Acetate) cryst_check->cryst_single Yes cryst_mixed Consider mixed solvent (e.g., EA/Hexane) cryst_check->cryst_mixed No

Caption: A logical flowchart for selecting an appropriate solvent based on the intended application.

Conclusion

While extensive quantitative solubility data for this compound is not widely published, a robust understanding of its physicochemical properties and the fundamental principles of solubility allows for accurate predictions and the design of effective experimental strategies. Its moderately polar nature suggests high solubility in polar aprotic and chlorinated solvents, and more limited solubility in alcohols and nonpolar hydrocarbons. For any application requiring precise solubility data, the equilibrium shake-flask method provides a reliable and reproducible means of determination. By combining theoretical knowledge with empirical testing, researchers and drug development professionals can confidently select and optimize solvent systems for synthesis, purification, and formulation, thereby accelerating their research and development workflows.

References

  • ResearchGate. (n.d.). Determination and correlation of solubility of 4,4′-difluorobenzophenone in pure and binary mixed solvents and thermodynamic properties of solution | Request PDF. Retrieved February 5, 2026, from [Link]

  • Solubility of Things. (n.d.). 4'-Fluoropropiophenone. Retrieved February 5, 2026, from [Link]

  • Pharmacy 180. (n.d.). Fluoro butyrophenones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved February 5, 2026, from [Link]

  • Biomedical and Pharmacology Journal. (2021). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Retrieved February 5, 2026, from [Link]

  • Journal of Science and Practice of Pharmacy. (n.d.). Thermodynamics of the Solubility of Some Fluoroquinolones in n-Butanol. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Fluorobutyrophenone. PubChem Compound Database. Retrieved February 5, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. Retrieved February 5, 2026, from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved February 5, 2026, from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025). Solubility of water in fluorocarbons: Experimental and COSMO-RS prediction results | Request PDF. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved February 5, 2026, from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 5, 2026, from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved February 5, 2026, from [Link]

  • Process Safety and Environmental Protection. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved February 5, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved February 5, 2026, from [Link]

Sources

The Lynchpin of Butyrophenones: A Technical Guide to the Synthesis of 4-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Fluorobutyrophenone in Neuroleptic Drug Development

In the landscape of psychopharmacology, the butyrophenone class of neuroleptics represents a cornerstone in the management of psychosis. The therapeutic efficacy of prominent antipsychotics such as Haloperidol, Droperidol, and Benperidol is intrinsically linked to their molecular structure, a significant portion of which is derived from a key synthetic intermediate: this compound.[1] This technical guide provides an in-depth exploration of the synthesis, purification, and characterization of this compound, offering field-proven insights and detailed protocols for researchers and drug development professionals. Understanding the nuances of its synthesis is paramount for ensuring the quality, purity, and ultimately the efficacy and safety of the final active pharmaceutical ingredients (APIs).

The Core Synthesis: Friedel-Crafts Acylation of Fluorobenzene

The most prevalent and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[2] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[2]

Mechanistic Rationale and Control of Regioselectivity

The fluorine atom on the benzene ring is an ortho-, para-directing deactivator. However, the acylation reaction overwhelmingly yields the para-substituted product, this compound.[3] This high regioselectivity is primarily due to steric hindrance; the bulky acylium ion electrophile experiences significant spatial repulsion at the ortho position, which is adjacent to the fluorine atom.[3] The para position, being sterically unencumbered, is the favored site of attack.

Furthermore, the acylation reaction is generally self-limiting to mono-acylation. The introduction of the first acyl group (a deactivating group) withdraws electron density from the aromatic ring, rendering it significantly less nucleophilic and thus less susceptible to a second acylation.[3][4]

Visualizing the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow for producing this compound and its subsequent use in the synthesis of Haloperidol.

G cluster_synthesis Synthesis of this compound cluster_application Application in Haloperidol Synthesis Fluorobenzene Fluorobenzene AcyliumIon Acylium Ion Intermediate Fluorobenzene->AcyliumIon Electrophilic Attack ChlorobutyrylChloride 4-Chlorobutyryl Chloride AlCl3 AlCl₃ (Catalyst) ChlorobutyrylChloride->AlCl3 AlCl3->AcyliumIon Formation Fluorobutyrophenone This compound AcyliumIon->Fluorobutyrophenone Rearomatization Haloperidol Haloperidol Fluorobutyrophenone->Haloperidol Alkylation PiperidineDerivative 4-(4-chlorophenyl)-4-hydroxypiperidine PiperidineDerivative->Haloperidol

Caption: Synthesis of this compound and its use in Haloperidol synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established Friedel-Crafts acylation procedures, optimized for the synthesis of this compound.[2][5]

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Molar Equivalent
FluorobenzeneC₆H₅F96.101.2
4-Chlorobutyryl chlorideC₄H₆Cl₂O141.001.0
Anhydrous Aluminum ChlorideAlCl₃133.341.1
Dichloromethane (anhydrous)CH₂Cl₂84.93Solvent
Hydrochloric Acid (2M)HCl36.46-
Saturated Sodium BicarbonateNaHCO₃84.01-
Anhydrous Magnesium SulfateMgSO₄120.37-
Step-by-Step Methodology
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous dichloromethane. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the stirred solvent, carefully add anhydrous aluminum chloride in portions. The suspension should be cooled to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Add 4-chlorobutyryl chloride dropwise to the cooled suspension of aluminum chloride. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Addition of Fluorobenzene: Add fluorobenzene dropwise from the dropping funnel to the reaction mixture, maintaining the temperature between 0-5 °C. After the addition is complete, allow the reaction to stir at this temperature for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Reaction Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by the dropwise addition of 2M hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation.[6][7] The fraction collected at the appropriate boiling point and pressure will be pure this compound.

Causality Behind Experimental Choices

  • Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water.[8] Any moisture present will deactivate the catalyst, hindering the reaction.[5]

  • Controlled Temperature: The initial low temperature during the addition of reagents helps to control the exothermic reaction and minimize the formation of byproducts.

  • Acidic Wash: The wash with dilute HCl ensures the complete removal of any remaining aluminum salts.

  • Bicarbonate Wash: The sodium bicarbonate wash neutralizes any residual acid.

  • Vacuum Distillation: this compound has a high boiling point at atmospheric pressure. Distillation under reduced pressure lowers the boiling point, preventing potential decomposition of the product.[7]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.

TechniqueExpected Observations
GC-MS A major peak corresponding to the molecular weight of this compound (166.19 g/mol ), with characteristic fragmentation patterns.[9]
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns indicative of para-substitution), and the aliphatic protons of the butyryl chain.[9]
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons.[9]
FTIR A strong absorption band characteristic of the carbonyl (C=O) stretching vibration.

Safety and Handling of Reagents

A critical aspect of this synthesis is the safe handling of the reagents involved.

  • 4-Chlorobutyryl chloride: This substance is corrosive and causes severe skin burns and eye damage. It is also harmful if inhaled and is a lachrymator.[10][11][12] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous Aluminum Chloride: This compound reacts violently with water, releasing heat and HCl gas.[8] It is corrosive and can cause severe burns.[13] It should be handled in a dry environment, and water should be strictly avoided during its handling and in the reaction setup.[14]

  • Disposal of Aluminum Chloride Waste: The quenched aluminum chloride solution should be neutralized and disposed of in accordance with local environmental regulations.[15][16]

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the dominant method, other approaches for the synthesis of aryl ketones exist, which may be advantageous in specific research contexts. These can include:

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction can be used to couple acyl chlorides with organoboron compounds.[17]

  • Carbonylative Suzuki Coupling: This method utilizes carbon monoxide to form the ketone functionality.[18]

  • α-Arylation of Ketones: This involves the direct coupling of an aryl halide with a ketone enolate.[19]

These alternative methods can offer different substrate scopes and functional group tolerances.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation is a robust and well-established process that is fundamental to the production of a significant class of neuroleptic drugs. A thorough understanding of the reaction mechanism, meticulous control of reaction conditions, and rigorous purification and characterization are essential for obtaining a high-purity intermediate. This guide provides the necessary technical details and safety considerations to empower researchers and drug development professionals in their pursuit of synthesizing this critical building block for advancing neuropharmacology.

References

  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. Retrieved from [Link]

  • ACS Figshare. (2022). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • ACS Applied Polymer Materials. (2022). Optimization of the Friedel-Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. Retrieved from [Link]

  • PubMed Central. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Friedel-Crafts Reaction. Retrieved from [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • SciSpace. (n.d.). Purification of Fluorine by Distillation. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • KSCL (KRISHNA). (n.d.). 4 CHLOROBUTYRYL CHLORIDE MSDS. Retrieved from [Link]

  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2011). Efficient Way for Synthesis of Aryl Ketones and Heteroaromatic Ketones. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Aluminium Chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Chlorobutyryl chloride. Retrieved from [Link]

  • SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • CHEMISTRY. (2015). Experiment 11 VACUUM DISTILLATION, POLYMERIZATION OF STYRENE. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Aluminumchloride-7446-70-0.docx. Retrieved from [Link]

  • Loba Chemie. (n.d.). 4‐CHLOROBUTYRYL CHLORIDE EXTRA PURE. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Retrieved from [Link]

  • YouTube. (2023, March 23). Preparation of Arylamines, Part 4: From Benzoic Acids and Aryl Ketones. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzocyclobutenone. Retrieved from [Link]

  • PubMed Central. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US4018867A - Process for the disposal of aluminum containing waste materials.
  • YouTube. (2020, August 24). Cubane Episode 3 - Vacuum Distillation for the Ketal?. Retrieved from [Link]

Sources

4-Fluorobutyrophenone PubChem toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Toxicological Profile of 4'-Fluorobutyrophenone

Introduction

4'-Fluorobutyrophenone (PubChem CID: 68498) is a chemical compound belonging to the butyrophenone class.[1] While not as extensively studied as some of its more complex derivatives used in pharmaceuticals, its toxicological profile is of significant interest to researchers in drug development, medicinal chemistry, and toxicology. The butyrophenone scaffold is the basis for a range of antipsychotic drugs, and the introduction of a fluorine atom can significantly alter a molecule's metabolic stability, potency, and toxicity.[1][2] This guide provides a comprehensive analysis of the available toxicological data for 4'-Fluorobutyrophenone, grounded in authoritative sources and established scientific principles. Given the limited direct experimental data for this specific compound, this profile integrates information from its GHS classification, its role as a metabolite, the toxicology of related butyrophenones, and the known metabolic pathways of fluorinated organic compounds.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any toxicological assessment.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)butan-1-one[3]
CAS Number 582-83-2[3]
PubChem CID 68498[3]
Molecular Formula C₁₀H₁₁FO[3]
Molecular Weight 166.19 g/mol [3]

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical substances. According to aggregated data from notifications to the European Chemicals Agency (ECHA), 4'-Fluorobutyrophenone has a harmonized classification.[3]

Hazard ClassCategoryHazard StatementSignal WordPictogramSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning

[3]

This classification is based on notifications from multiple companies and indicates a moderate level of acute oral toxicity.[3]

Acute Toxicity Profile

The primary documented hazard for 4'-Fluorobutyrophenone is its acute oral toxicity.[3] The "Harmful if swallowed" classification corresponds to an estimated LD₅₀ (lethal dose for 50% of a test population) in the range of 300 to 2000 mg/kg body weight for rats. While a specific LD₅₀ study for this compound is not publicly available, this classification provides a critical starting point for risk assessment and safe handling procedures.

General Butyrophenone Class Effects in Overdose

In cases of acute overdose, compounds of the butyrophenone class are known to cause a range of symptoms due to their antagonism of multiple neurotransmitter receptors.[4][5] These effects can include:

  • Central Nervous System (CNS) Depression: Ranging from sedation to coma.[4]

  • Anticholinergic Effects: Such as mydriasis (dilated pupils) and altered mental status.[4]

  • Cardiovascular Effects: Including tachycardia and hypotension.[4]

  • Extrapyramidal Symptoms: Though less common in acute overdose, dystonic reactions can occur.[5]

Recommended Experimental Protocol: Acute Oral Toxicity (OECD 423)

To formally determine the acute toxic class of a substance like 4'-Fluorobutyrophenone, the OECD Test Guideline 423 (Acute Toxic Class Method) is a standard, ethically-minded protocol.[6][7] This method uses a stepwise procedure with a small number of animals to classify a substance into one of the GHS toxicity categories.[8]

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats) are used.[7]

  • Dosing: A starting dose (e.g., 300 mg/kg) is administered orally to a group of three animals.[7]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[6]

  • Stepwise Procedure:

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level to refine the classification.[8]

  • Endpoint: The procedure allows for classification of the substance into a GHS category based on the observed mortality at different dose levels.[7]

OECD_423_Workflow start Start with Dose Level (e.g., 300 mg/kg) group1 Administer to 3 Animals start->group1 observe1 Observe for Mortality (up to 14 days) group1->observe1 decision1 Mortality? observe1->decision1 lower_dose Proceed to Lower Dose Step decision1->lower_dose Yes higher_dose Proceed to Higher Dose Step decision1->higher_dose No stop_classify Stop and Classify Substance lower_dose->stop_classify higher_dose->stop_classify

Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).

Metabolism and Toxicokinetics

The metabolism of 4'-Fluorobutyrophenone is a critical area of its toxicological profile, as metabolic transformation can lead to detoxification or, conversely, bioactivation to more toxic species.

Role as a Metabolite of Bromperidol

4'-Fluorobutyrophenone is a known human metabolite of bromperidol, a butyrophenone antipsychotic drug.[3] This indicates that the human body possesses the enzymatic machinery to form this compound from a more complex precursor. The parent drug, bromperidol, has been shown to be well-tolerated in animal toxicity studies, including reproductive and mutagenicity studies.[9]

Potential for Formation of Toxic Metabolites

A significant toxicological consideration for many fluorinated organic compounds is their potential to be metabolized to fluoroacetic acid.[10] Fluoroacetic acid is a potent metabolic poison that inhibits the Krebs cycle by forming fluorocitrate, which in turn blocks the enzyme aconitase.[10] This disruption of cellular respiration can be lethal, with a median lethal dose (LD₅₀) in humans estimated at 10 mg/kg.[10] While the direct metabolism of 4'-Fluorobutyrophenone to fluoroacetic acid has not been demonstrated, the chemical structure warrants consideration of this possibility. The butyrophenone side chain could theoretically undergo oxidative cleavage to yield fluorinated carboxylic acid derivatives.

Metabolic_Pathway Bromperidol Bromperidol Metabolite 4'-Fluorobutyrophenone Bromperidol->Metabolite Metabolism Oxidation Oxidative Metabolism (e.g., via CYP450 enzymes) Metabolite->Oxidation ToxicMetabolite Hypothetical Pathway: β-(4-fluorobenzoyl)propionic acid Oxidation->ToxicMetabolite Fluoroacetate Potential Further Metabolism to Fluoroacetic Acid (Toxic) ToxicMetabolite->Fluoroacetate Speculative

Caption: Potential metabolic pathways involving 4'-Fluorobutyrophenone.

Genotoxicity and Carcinogenicity

There is no direct evidence available from mutagenicity (e.g., Ames test) or carcinogenicity studies for 4'-Fluorobutyrophenone. However, data from structurally related compounds can provide context. For instance, the chlorinated analog, 4-Chloro-4'-fluorobutyrophenone, is suspected of causing genetic defects (GHS classification: Mutagenicity Category 2).[11] It is crucial to note that the substitution of chlorine for hydrogen can significantly impact toxicological properties, and this information should be interpreted with caution.

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of 4'-Fluorobutyrophenone are available in the public domain. This represents a significant data gap. For the parent compound from which it can be derived, bromperidol, animal studies have reportedly shown it to be well-tolerated in reproductive toxicity assessments.[9]

Conclusion and Recommendations for Safe Handling

The toxicological profile of 4'-Fluorobutyrophenone is currently defined by its GHS classification as "Harmful if swallowed".[3] The primary risk identified is acute toxicity upon oral ingestion. While significant data gaps exist for chronic toxicity, carcinogenicity, and reproductive effects, its role as a metabolite of a pharmaceutical agent and the general toxicology of the butyrophenone class provide a basis for a precautionary approach.[3][4] The potential for metabolism to highly toxic species like fluoroacetic acid, although speculative, underscores the need for careful handling.[10]

Researchers, scientists, and drug development professionals should handle 4'-Fluorobutyrophenone with the following precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.

  • Handling: Avoid ingestion, inhalation, and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Further experimental studies are required to fully elucidate the toxicological profile of 4'-Fluorobutyrophenone.

References

  • Guidechem. 4-Chloro-4'-fluorobutyrophenone 3874-54-2 wiki.

  • PubChem. 1-(4-Fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one.

  • PubChem. 4'-Fluorobutyrophenone.

  • Synquest Labs. 4-Chloro-4'-fluorobutyrophenone Safety Data Sheet.

  • Fisher Scientific. 4-Chloro-4`-fluorobutyrophenone Safety Data Sheet.

  • Dubinsky B, McGuire JL, Niemegeers CJ, Janssen PA, Weintraub HS, McKenzie BE. Bromperidol, a New Butyrophenone Neuroleptic: A Review. Psychopharmacology (Berl). 1982;78(1):1-7.

  • LITFL. Phenothiazines and butyrophenones - Toxicants.

  • Sigma-Aldrich. 4-Chloro-4'-fluorobutyrophenone Safety Data Sheet.

  • ChemicalBook. 4-Chloro-4'-fluorobutyrophenone.

  • Shree Ganesh Remedies Limited. 4-Chloro-4-fluorobutyrophenone-3874-54-2.

  • Lin, H., W. S. Rockey, and T. W. Lyons. "Metabolism and Toxicity of Fluorine Compounds." Chemical Research in Toxicology 34.3 (2021): 755-756.

  • Wiley, J. F. "Phenothiazine and butyrophenone intoxication in children." Pediatric Clinics of North America 33.3 (1986): 711-721.

  • Kilbourn, M. R., et al. "Tissue distribution studies of [18F]haloperidol, [18F]-beta-(4-fluorobenzoyl)propionic acid, and [82Br]bromperidol by external scintigraphy." International journal of nuclear medicine and biology 11.3-4 (1984): 245-248.

  • Park, B. K., N. R. Kitteringham, and J. W. O'Neill. "Metabolism of fluorine-containing drugs." Annual review of pharmacology and toxicology 33.1 (1993): 443-470.

  • PubChem. N-(4'-fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium.

  • ResearchGate. OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.

  • Wikipedia. Butyrophenone.

  • Sigma-Aldrich. 4-Chloro-4'-fluorobutyrophenone.

  • ResearchGate. Microbial metabolism of fluorinated drugs.

  • The Good Scents Company. butyrophenone.

  • Minnesota Attorney General's Office. FLUORINE CHEMISTRY.

  • IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA).

  • PubMed. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability.

  • YouTube. OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method.

  • Pharmacy 180. SAR of Butyrophenones - Tranquillizers.

  • Regulations.gov. Acute Oral Toxicity Acute Toxic Class Method with Report.

  • YouTube. Acute Toxicity Studies | OECD 420 and OECD 423.

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Fluorobutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

4-Fluorobutyrophenone (CAS: 582-83-2) is a critical pharmacophore in the synthesis of butyrophenone-class neuroleptics, most notably Haloperidol and Droperidol . Its synthesis relies on the Friedel-Crafts acylation of fluorobenzene. While conceptually simple, the reaction presents significant challenges in process chemistry: controlling regioselectivity (para vs. ortho), managing the highly exothermic formation of the acylium complex, and handling the stoichiometric aluminum chloride waste stream.

This application note provides a validated, industrial-standard protocol using


 and contrasts it with a modern, green-chemistry approach using Zeolite catalysts.

Mechanistic Insight & Regioselectivity

The synthesis involves the electrophilic aromatic substitution (EAS) of fluorobenzene with butyryl chloride.

The Fluorine Paradox

Fluorine is an electronegative atom (inductive withdrawal,


) but possesses lone pairs capable of resonance donation (

). In EAS, the resonance effect dominates the orientation, making fluorine an ortho/para director . However, the strong inductive effect deactivates the ring relative to benzene.
  • Regioselectivity: The para position is heavily favored (>95%) due to steric hindrance at the ortho position caused by the incoming butyryl electrophile and the repulsive interactions with the fluorine lone pairs.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Activation:

    
     abstracts a chloride from butyryl chloride, generating the resonance-stabilized acylium ion (
    
    
    
    ).
  • Attack: The nucleophilic

    
    -electrons of fluorobenzene attack the acylium ion.
    
  • Aromatization: The resulting arenium ion (sigma complex) loses a proton to regenerate aromaticity, yielding the ketone-AlCl3 complex.

  • Hydrolysis: The strong Al-O bond requires aqueous acid hydrolysis to liberate the free ketone.

G Reagents Butyryl Chloride + AlCl3 Acylium Acylium Ion (Electrophile) Reagents->Acylium Lewis Acid Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Fluorobenzene (Rate Limiting) Complex Product-AlCl3 Complex Sigma->Complex - HCl (Aromatization) Product This compound (Free Base) Complex->Product + H2O/HCl (Quench)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation. Note the irreversible formation of the Product-AlCl3 complex, necessitating stoichiometric catalyst usage.

Experimental Protocols

Method A: Classical AlCl3 Catalysis (High Yield / Industrial Standard)

Recommended for: Scale-up, maximum conversion, and situations where waste disposal is managed.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Fluorobenzene 5.0 - 10.0Reactant & SolventExcess drives kinetics & acts as heat sink.
Butyryl Chloride 1.0ElectrophileLimiting reagent.
Aluminum Chloride 1.1 - 1.2CatalystAnhydrous is critical. Hygroscopic.
HCl (aq) N/AQuenching Agent2M solution.
Step-by-Step Procedure
  • System Preparation: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, pressure-equalizing addition funnel, and a magnetic stir bar. Connect the condenser outlet to an HCl gas trap (scrubber containing NaOH solution). Flush with

    
    .
    
  • Catalyst Charging: Charge anhydrous

    
     (1.2 equiv) into the flask. Add Fluorobenzene (5.0 equiv) to create a suspension. Cool to 0–5°C using an ice bath.
    
  • Electrophile Addition: Mix Butyryl Chloride (1.0 equiv) with a small volume of Fluorobenzene in the addition funnel. Add dropwise over 30–45 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. The complexation is highly exothermic.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

    • Heat to mild reflux (approx. 80–85°C) for 2–3 hours. Evolution of HCl gas will cease when complete.

  • Quenching (The "Hazard Zone"):

    • Cool the reaction mixture to RT.

    • Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. Caution: Violent hydrolysis of aluminum salts occurs.

  • Workup:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with Dichloromethane (DCM) (2x).

    • Combine organics and wash with

      
      , saturated 
      
      
      
      (to remove acid traces), and Brine.
    • Dry over anhydrous

      
       and filter.[1]
      
  • Purification: Remove solvent via rotary evaporation.[1] Purify the crude oil via vacuum distillation (bp ~110°C at 10 mmHg) or recrystallization if solid (mp ~45°C).

Method B: Zeolite Catalysis (Green Chemistry Alternative)

Recommended for: Sustainable labs, avoiding Al-waste, and lower-scale synthesis.

  • Catalyst: Zeolite H-Beta or HY (calcined at 500°C prior to use).

  • Solvent: Nitrobenzene or neat Fluorobenzene.

  • Procedure: Combine Fluorobenzene, Butyryl Chloride, and Zeolite (10-20 wt% loading) in a sealed pressure tube. Heat to 120-140°C for 6-12 hours. Filter catalyst (reusable). Distill filtrate.

  • Note: Yields are typically lower (60-75%) compared to

    
     (>90%), but the process is non-corrosive and generates no aluminum waste.
    

Process Workflow & Safety Architecture

The following diagram illustrates the operational flow and critical safety barriers for Method A.

Workflow cluster_setup Phase 1: Setup & Addition cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Inert Gas Purge (N2 Atmosphere) Step2 Cooling Bath (0°C) Control Exotherm Step1->Step2 Step4 Reflux (80°C) 2-3 Hours Step2->Step4 Add Reagents Step3 HCl Scrubbing System (NaOH Trap) Step3->Step4 Gas Line Step5 Monitor HCl Evolution (Ceates = Done) Step4->Step5 Step6 Ice/Acid Quench (Hydrolysis of Al-Complex) Step5->Step6 Step7 Phase Separation & Distillation Step6->Step7

Figure 2: Operational workflow emphasizing safety controls (HCl scrubbing) and critical process parameters.

Analytical Characterization (Expected Data)

Validate your product using the following spectroscopic markers.

TechniqueParameterExpected SignalAssignment
1H NMR

7.9 - 8.0 ppm
Multiplet (2H)Aromatic protons ortho to Carbonyl

7.1 - 7.2 ppm
Multiplet (2H)Aromatic protons ortho to Fluorine

2.9 ppm
Triplet (2H)

-methylene (-CH 2-C=O)

1.7 ppm
Sextet (2H)

-methylene (-CH 2-CH3)

0.9 ppm
Triplet (3H)Terminal Methyl (-CH 3)
IR

1680-1685

C=O Stretch (Aryl Ketone)
MS m/z166.08Molecular Ion

Troubleshooting & Expert Tips

  • Low Yield / Sticky Solids: This usually indicates incomplete hydrolysis of the Aluminum complex. Ensure the quench uses strong acid (HCl) and sufficient agitation time. The Al-complex is often a thick oil that traps the product.

  • Isomer Contamination: If ortho-isomer is detected (>5%), it suggests the reaction temperature during addition was too high. Keep the initial addition strictly at 0–5°C.

  • Color: Pure this compound is a colorless liquid or low-melting white solid. A yellow/brown tint indicates polymerization or residual aluminum salts. Distillation is the most effective remediation.

  • Moisture Sensitivity:

    
     that has absorbed moisture (turning clumpy/white rather than free-flowing yellow/grey) will fail. Always use fresh or sublimed catalyst.
    

References

  • Friedel-Crafts Acylation Mechanism & Overview. Organic Chemistry Portal. [Link]

  • Zeolite Catalyzed Friedel-Crafts Acylation. Boise State University / ScholarWorks. [Link]

  • Haloperidol Synthesis & Intermediates. PubChem Compound Summary. [Link]

Sources

Application Note: High-Yield Synthesis of 4'-Fluorobutyrophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This protocol details the regioselective synthesis of 4'-fluorobutyrophenone via the Friedel-Crafts acylation of fluorobenzene with butyryl chloride, mediated by anhydrous aluminum chloride (


).

Significance: 4'-Fluorobutyrophenone is a critical pharmacophore in the "butyrophenone" class of antipsychotic drugs. It serves as the structural backbone for APIs such as Melperone and is a close structural analogue to the precursors used for Haloperidol and Droperidol .

Key Technical Challenges Addressed:

  • Regiocontrol: Maximizing para-selectivity (>95%) over the ortho-isomer despite the small atomic radius of fluorine.

  • Moisture Management: Mitigating the violent hydrolysis of

    
     and the subsequent release of HCl gas.
    
  • Exotherm Control: Managing the heat profile during the formation of the Lewis acid-acylium complex.

Chemical Safety & Hazard Analysis (Critical)

WARNING: This protocol involves reagents that are corrosive, lachrymatory, and violently water-reactive. All operations must be performed in a functioning fume hood.

ReagentHazard ClassCritical Handling Note
Aluminum Chloride (

)
Water-Reactive, CorrosiveReacts explosively with water to release HCl gas. Weigh quickly in dry air or use a glovebox. Solids can cause severe skin burns.
Butyryl Chloride Corrosive, Flammable, LachrymatorHydrolyzes in moist air to release HCl. Causes severe eye/skin damage.
Fluorobenzene Flammable LiquidIrritant. Standard organic solvent precautions apply.
Dichloromethane (DCM) Carcinogen (Suspected), VolatileUse resistant gloves (PVA or heavy nitrile). Do not use latex.

Mechanistic Insight & Reaction Logic

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism.[1]

  • Activation: The Lewis acid (

    
    ) abstracts a chloride from butyryl chloride, generating a resonance-stabilized acylium ion  (
    
    
    
    ) and the tetrachloroaluminate anion (
    
    
    ).
  • Attack: The acylium ion acts as a potent electrophile. Although fluorine is an electron-withdrawing group (deactivating the ring via induction), it is an ortho/para director due to lone-pair resonance donation.

  • Regioselectivity: The para position is strongly favored due to steric hindrance at the ortho position (caused by the bulky butyryl group) and the electronic repulsion between the acylium ion and the fluorine atom's lone pairs.

  • Complexation: The resulting ketone product forms a strong 1:1 complex with

    
     via the carbonyl oxygen. This sequestering effect necessitates the use of >1 stoichiometric equivalent  of the catalyst.
    
Diagram 1: Reaction Mechanism & Pathway

FriedelCraftsMechanism Reagents Butyryl Chloride + AlCl3 Acylium Acylium Ion (Electrophile) Reagents->Acylium Cl- abstraction SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Fluorobenzene (Para-attack) ProductComplex AlCl3-Ketone Complex SigmaComplex->ProductComplex - HCl (Aromatization) FinalProduct 4'-Fluorobutyrophenone ProductComplex->FinalProduct + H2O/HCl (Hydrolysis)

Caption: Mechanistic pathway showing the generation of the active acylium electrophile and the necessity of hydrolysis to release the final product.

Experimental Protocol

Scale: 50 mmol (Based on Fluorobenzene) Expected Yield: 75–85% Purity: >98% (by GC/NMR)

Materials & Stoichiometry[3]
ComponentRoleEquiv.Mass/VolMW ( g/mol )
Fluorobenzene Substrate1.04.80 g (4.7 mL)96.10
Butyryl Chloride Electrophile1.15.86 g (5.7 mL)106.55
Aluminum Chloride Catalyst1.28.00 g133.34
Dichloromethane SolventN/A50 mL84.93
HCl (conc.) / Ice QuenchExcess~100g Ice / 15mL HClN/A
Step-by-Step Procedure
Phase A: Catalyst Activation (Acylium Formation)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet/outlet leading to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Solvent Charge: Flame-dry the glassware under nitrogen flow. Once cool, add 30 mL of anhydrous DCM .

  • Catalyst Addition: Cool the DCM to 0°C (ice/water bath). Quickly add 8.00 g of anhydrous

    
      via a powder funnel. Note: The solution may turn slightly yellow/turbid.
    
  • Electrophile Addition: Charge the addition funnel with 5.7 mL of Butyryl Chloride diluted in 10 mL of DCM . Add this solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The mixture will homogenize and likely turn orange/red as the acylium complex forms. Stir for an additional 15 minutes at 0°C.

Phase B: Reaction (Acylation)[1][2][3][4][5]
  • Substrate Addition: Charge the addition funnel with 4.7 mL of Fluorobenzene diluted in 10 mL of DCM .

  • Controlled Addition: Add the substrate solution dropwise over 20–30 minutes, maintaining the internal temperature below 5°C.

    • Reasoning: Fluorobenzene is deactivated; however, controlling the temperature prevents poly-acylation (rare) and minimizes tar formation.

  • Completion: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2 hours.

    • QC Check: If TLC or GC indicates incomplete conversion, heat to mild reflux (40°C) for 1 hour. For Fluorobenzene, reflux is often required to push the reaction to completion due to ring deactivation [1].

Phase C: Quench & Workup
  • The "HCl Crash": Prepare a beaker with 100 g of crushed ice and 15 mL of concentrated HCl .

    • Why HCl? Acid is required to solubilize the aluminum salts (

      
      ) which otherwise form gelatinous 
      
      
      
      precipitates that trap the product.
  • Quenching: Pour the reaction mixture slowly into the ice/acid slurry with vigorous stirring. Caution: Significant exotherm and gas evolution.

  • Extraction: Transfer to a separatory funnel. Separate the organic (lower) DCM layer. Extract the aqueous layer twice with 20 mL DCM.

  • Washing: Wash combined organics with:

    • 1x Water (50 mL)

    • 2x 10% NaOH or Sat.

      
       (50 mL) – Critical to remove unreacted butyric acid.
      
    • 1x Brine (50 mL)

  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
Diagram 2: Experimental Workflow

Workflow Setup Setup: 3-Neck Flask N2 Atmosphere, Scrubber Step1 1. Catalyst Activation DCM + AlCl3 + Butyryl Cl (0°C, 15 min) Setup->Step1 Step2 2. Substrate Addition Add Fluorobenzene slowly (0°C -> RT, 2 hrs) Step1->Step2 Step3 3. Quench Pour into Ice + Conc. HCl (Breaks Al-Complex) Step2->Step3 Step4 4. Workup Extract (DCM) Wash (NaOH/Brine) Dry (MgSO4) Step3->Step4

Caption: Operational workflow ensuring safe handling of the exothermic complex formation and quenching steps.

Process Analytical Technology (PAT) & QC

To ensure the protocol was successful, compare your isolated material against these standard metrics.

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil/solidVisual
Boiling Point 138–140°C @ 12 mmHgDistillation
Melting Point ~43–45°C (Low melting solid)Capillary MP
Regioselectivity >95% para isomerGC-MS or

-NMR
Key IR Peak ~1680

(Ketone C=O)
FTIR

NMR Validation (


): 
  • Doublet of Doublets (~8.0 ppm): Corresponds to the protons ortho to the carbonyl (deshielded).

  • Triplet (~7.1 ppm): Corresponds to the protons ortho to the fluorine.

  • Triplet (~2.9 ppm):

    
    -methylene protons of the butyryl group.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Wet

catalyst.

must be free-flowing powder, not clumped. Use a fresh bottle or sublime before use.
Emulsion during workup Aluminum hydroxide formation.Add more conc. HCl to the aqueous layer during the quench to fully solubilize aluminum salts.
Starting Material Remains Deactivated ring kinetics.Increase reaction temperature to reflux (40°C) for 1–2 hours. Ensure 1.2 eq of

was used.
Dark/Tarry Product Exotherm spike during addition.Slow down the addition of Butyryl Chloride/Fluorobenzene. Ensure efficient cooling at 0°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Friedel-Crafts protocols and stoichiometry).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Authoritative text on mechanism and Lewis acid selection).

  • Sigma-Aldrich. (2023). Safety Data Sheet: Aluminum Chloride, Anhydrous. (Critical safety data for handling water-reactive catalysts).

  • PubChem. (2023). 4'-Fluorobutyrophenone Compound Summary. National Center for Biotechnology Information. (Physical properties and pharmacological relevance).[6][7][8][9]

  • Janssen, P. A. J. (1959). Derivatives of 4-fluorobutyrophenone. US Patent 2,963,482. (Historical industrial context for butyrophenone neuroleptics).

Sources

Application Notes & Protocols: Synthesis of Haloperidol Utilizing 4-Chloro-4'-fluorobutyrophenone as a Key Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the antipsychotic agent Haloperidol. The core of this synthesis is the nucleophilic substitution reaction between 4-chloro-4'-fluorobutyrophenone and 4-(4-chlorophenyl)-4-hydroxypiperidine. These notes detail the underlying chemical principles, step-by-step protocols for synthesis and purification, and methods for analytical validation. The causality behind critical experimental choices is explained to provide a deeper understanding of the process.

Introduction and Scientific Background

Haloperidol is a potent, first-generation typical antipsychotic drug belonging to the butyrophenone class.[1] Its therapeutic effects are primarily attributed to its antagonism of the dopamine D2 receptor in the mesolimbic pathway of the brain. The synthesis of Haloperidol, first achieved by Janssen Pharmaceutica in 1958, involves the condensation of two key fragments: a butyrophenone moiety and a substituted piperidine ring.[1]

The most common and industrially significant route involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.[1][2] This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the secondary amine of the piperidine acts as the nucleophile, displacing the chloride on the butyrophenone's alkyl chain.

Understanding the nuances of this reaction, including the role of catalysts, bases, and solvents, is critical for achieving high purity and yield, which are essential in pharmaceutical manufacturing.[2] This guide will explore the established synthesis protocol, offering insights into the optimization and validation of the process.

Reaction Mechanism and Workflow

The overall synthesis can be visualized as a two-part process: the preparation of the precursors and their final coupling to form Haloperidol.

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow for the synthesis of Haloperidol.

G cluster_0 Precursor Synthesis cluster_1 Final Coupling & Purification A Fluorobenzene + 4-Chlorobutyryl Chloride B 4-Chloro-4'-fluorobutyrophenone A->B Friedel-Crafts Acylation E Coupling Reaction B->E C 4-Chloro-α-methylstyrene D 4-(4-Chlorophenyl)-4-hydroxypiperidine C->D Multi-step Synthesis D->E F Crude Haloperidol E->F G Purification (Recrystallization) F->G H Pure Haloperidol G->H

Caption: High-level workflow for Haloperidol synthesis.

Detailed Reaction Mechanism: The Coupling Step

The key step in the synthesis is the N-alkylation of the piperidine derivative. The reaction proceeds via an SN2 mechanism. The use of a base is crucial to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. Potassium iodide is often added as a catalyst; through the Finkelstein reaction, it transiently converts the alkyl chloride to the more reactive alkyl iodide, accelerating the reaction rate.

G cluster_0 Reaction Mechanism Reactant_1 4-Chloro-4'-fluorobutyrophenone Product Haloperidol Reactant_1->Product Electrophile Reactant_2 4-(4-Chlorophenyl)-4-hydroxypiperidine Reactant_2->Product Nucleophile Base Base (e.g., K2CO3) Base->Reactant_2 Activates Nucleophile Catalyst KI (Catalyst) Catalyst->Reactant_1 Enhances Leaving Group

Caption: Key components in the Haloperidol coupling reaction.

Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. 4-Chloro-4'-fluorobutyrophenone is an irritant, and Haloperidol is a potent pharmaceutical agent; handle with care.

Synthesis of 4-Chloro-4'-fluorobutyrophenone (Precursor)

This precursor is synthesized via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride.[1]

  • Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap, add anhydrous aluminum chloride (1.1 eq) and a suitable solvent (e.g., dichloromethane).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Reactants: Add fluorobenzene (1.0 eq) to the suspension. Then, add 4-chlorobutyryl chloride (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of starting material.

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-chloro-4'-fluorobutyrophenone as a slightly yellow oil.[3]

Synthesis of Haloperidol: Coupling Reaction

This protocol is adapted from the original Janssen synthesis and subsequent refinements.[1][2]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.05 eq), potassium carbonate (or another suitable base like sodium bicarbonate, 1.5 eq), and potassium iodide (0.1 eq).

  • Solvent Addition: Add a suitable solvent, such as toluene or methyl isobutyl ketone (MIBK), to the flask. The use of a solvent that forms an azeotrope with water can help drive the reaction to completion.

  • Heating and Reflux: Heat the mixture to reflux (typically 90-120 °C, depending on the solvent) and maintain for 8-12 hours. The reaction progress should be monitored by an appropriate analytical technique (e.g., HPLC or TLC).

  • Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts. Separate the organic layer.

  • Aqueous Extraction: Wash the organic layer with water to remove any remaining salts and base.

  • Isolation of Crude Product: Concentrate the organic layer under reduced pressure to obtain crude Haloperidol, which may be an oil or a semi-solid.

Purification of Haloperidol

Purification is critical to meet pharmaceutical standards. Recrystallization is a common method.

  • Dissolution: Dissolve the crude Haloperidol in a minimal amount of a suitable hot solvent. A mixture of isopropanol and water or acetone is often effective.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove impurities adhering to the surface.

  • Drying: Dry the purified crystals under vacuum at 50-60 °C to a constant weight. The final product should be a white to off-white crystalline powder.[4]

Analytical Validation

To ensure the identity and purity of the synthesized Haloperidol, the following analytical tests should be performed.

  • Melting Point: The melting point of pure Haloperidol is in the range of 149-153 °C.[4] A sharp melting point is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to quantify any related substances or impurities. A typical method would use a C18 column with a mobile phase of methanol and a phosphate buffer.[4]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum should be compared with a reference standard and show characteristic peaks for the hydroxyl (-OH), ketone (C=O), and aromatic (C-H) functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure of Haloperidol.

    • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound (375.86 g/mol ).

Data Summary and Expected Results

The following table summarizes key quantitative data for the synthesis of Haloperidol.

Parameter4-Chloro-4'-fluorobutyrophenone4-(4-Chlorophenyl)-4-hydroxypiperidineHaloperidol
Molecular Formula C10H10ClFOC11H14ClNOC21H23ClFNO2
Molecular Weight ( g/mol ) 200.64211.69375.86
Typical Molar Ratio 1.05 eq1.0 eq-
Reaction Temperature 90-120 °C (Reflux)90-120 °C (Reflux)-
Reaction Time 8-12 hours8-12 hours-
Expected Yield (after purification) --75-85%
Appearance Slightly yellow oilWhite solidWhite crystalline powder
Melting Point (°C) 5-6150-154149-153

References

  • CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile.
  • CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile.
  • The original synthesis of haloperidol by Janssen Pharmaceutica . ResearchGate. [Link]

  • Synthesis of 4-[4-(4-chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone hydrochloride . PrepChem.com. [Link]

  • US8758795B2 - Polymer-based surgically implantable haloperidol delivery systems and methods for their production and use.
  • Synthesis of haloperidol - CA1129424A.
  • Synthesis of Haloperidol with 4-chlorobutanoyl chloride and piperidin-4-one . Stack Exchange. [Link]

  • Classics in Chemical Neuroscience: Haloperidol . ACS Publications. [Link]

  • Synthesis of the haloperidol analog HAL-F . ResearchGate. [Link]

  • HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses . Pharmapproach. [Link]

  • 4-Chloro-4-fluorobutyrophenone-3874-54-2 . Shree Ganesh Remedies Limited. [Link]

  • US20060052363A1 - Haloperidol analogs.
  • EP0175465A1 - An association of, or composition comprising, haloperidol and a diphenylalkyl adenosine or a diphenylalkyl-2-amino adenosine.
  • 4-(4-hydroxy-4'-chloro-4-phenylpiperidino)-4'-fluorobutyrophenone . ChemBK. [Link]

  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives . PubMed. [Link]

Sources

Reagents for acylation of fluorobenzene to 4-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 4-Fluorobutyrophenone

Executive Summary

This compound (CAS: 582-83-2) is a critical pharmacophore and intermediate in the synthesis of butyrophenone-class antipsychotics, most notably Haloperidol and Bromperidol . Its synthesis relies on the Friedel-Crafts acylation of fluorobenzene. While the reaction is classically straightforward, achieving high regioselectivity (para vs. ortho) and minimizing environmental impact requires precise reagent selection and process control.

This guide provides two distinct protocols:

  • The Industrial Standard: A robust, high-yield method using Aluminum Chloride (

    
    ).
    
  • The Green Alternative: A modern, sustainable approach using Zeolite catalysts to minimize corrosive waste.

Mechanistic Insight & Regiochemistry

The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The choice of reagents must account for the electronic nature of fluorobenzene.

  • Substrate Analysis: Fluorine is unique; it is highly electronegative (inductively deactivating) but possesses lone pairs that can donate electron density via resonance. In EAS, the resonance effect dominates the orientation, making fluorine an ortho/para director .

  • Regioselectivity: The para position is strongly favored over the ortho position due to:

    • Steric Hindrance: The acylium ion complex is bulky; the ortho position is sterically crowded by the fluorine atom.

    • Thermodynamics: The para-isomer is generally more thermodynamically stable.[2]

    • Electronic Shielding: The inductive withdrawal of fluorine deactivates the ortho carbons more strongly than the distal para carbon.

Figure 1: Reaction Mechanism Pathway

G Reagents Reagents (Butyryl Chloride + AlCl3) Acylium Acylium Ion Complex [CH3CH2CH2-C≡O]+ [AlCl4]- Reagents->Acylium Lewis Acid Activation Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack (Para-position favored) Product This compound + HCl + AlCl3 Sigma->Product Re-aromatization (-H+)

Caption: Step-wise mechanistic flow of the Friedel-Crafts acylation process.

Reagent Selection Guide

ParameterTraditional (Lewis Acid) Modern (Solid Acid)
Primary Catalyst Aluminum Chloride (

)
Zeolite H-Beta or H-Y
Acylating Agent Butyryl ChlorideButyric Anhydride
Solvent System Excess Fluorobenzene or

Solvent-free or Nitrobenzene
Reaction Temp 50°C - 60°C120°C - 140°C (Reflux)
Yield Potential High (85-95%)Moderate (60-75%)
Selectivity (p:o) > 95:5> 90:10
Waste Profile High (Stoichiometric Al waste)Low (Water byproduct, Reusable catalyst)
Use Case Large-scale API manufacturingGreen Chemistry / Pilot studies

Protocol A: The Industrial Standard ( Method)

Objective: Maximize yield and purity for scale-up. Safety Warning:


 reacts violently with water, releasing HCl gas. Perform all steps under an inert atmosphere (

or Ar).
Materials:
  • Fluorobenzene (Reagent Grade, dried over molecular sieves)

  • Butyryl Chloride (98%+)

  • Aluminum Chloride (Anhydrous, powder)

  • Dichloromethane (DCM) (Optional, if not using neat fluorobenzene)

  • 1M HCl and Ice

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush with Nitrogen.

  • Catalyst Charge: Add 1.2 equivalents of anhydrous

    
     to the flask.
    
  • Solvent/Substrate: Add 5.0 equivalents of Fluorobenzene. (Using the substrate as solvent acts as a heat sink and drives kinetics).

    • Note: If conserving substrate, use 1.0 eq Fluorobenzene in 5 volumes of dry DCM.

  • Acylation (Exothermic):

    • Cool the mixture to 0°C - 5°C using an ice bath.

    • Load 1.0 equivalent of Butyryl Chloride into the addition funnel.

    • Add Butyryl Chloride dropwise over 30-45 minutes. Do not allow temperature to exceed 10°C during addition.

  • Reaction Phase:

    • Once addition is complete, remove the ice bath.

    • Warm the mixture to 50°C and hold for 2–3 hours.

    • Monitor: TLC or GC-MS should show disappearance of Butyryl Chloride.

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto a stirred slurry of Ice and concentrated HCl (to solubilize aluminum salts).

  • Workup:

    • Separate the organic layer.[3]

    • Extract the aqueous layer twice with DCM.

    • Combine organic layers and wash effectively:

      • 1x Water[4]

      • 1x Sat.

        
         (removes residual acid)
        
      • 1x Brine

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude oil is typically >90% pure.

    • Distillation: Purify via vacuum distillation (bp ~130-132°C at 10 mmHg) to obtain a clear, colorless liquid.

Protocol B: Green Chemistry (Zeolite Method)

Objective: Sustainable synthesis with reusable catalysts.

Materials:
  • Fluorobenzene

  • Butyric Anhydride (Preferred over chloride to avoid HCl generation)

  • Zeolite H-Beta (Calcined at 500°C for 4h prior to use to activate acid sites)

Step-by-Step Methodology:
  • Activation: Ensure Zeolite H-Beta is freshly calcined and kept dry.

  • Loading: In a pressure tube or autoclave (for higher temp capability), combine:

    • 1.0 eq Butyric Anhydride

    • 5.0 eq Fluorobenzene

    • 10-20 wt% Zeolite H-Beta (relative to anhydride mass).

  • Reaction:

    • Seal and heat to 140°C (vigorous reflux if open system) for 12–24 hours.

    • Note: Solid acids have lower turnover frequencies (TOF) than soluble Lewis acids, requiring higher temperatures.

  • Workup:

    • Cool to room temperature.

    • Filtration: Filter off the Zeolite catalyst. (Wash catalyst with acetone; it can be reactivated and reused).

    • Evaporation: Remove excess fluorobenzene via rotary evaporation.

  • Purification:

    • The residue contains the product and butyric acid byproduct.

    • Wash with dilute NaOH to remove butyric acid.

    • Distill the remaining organic phase as in Protocol A.

Process Workflow & Quality Control

Figure 2: Industrial Process Workflow

ProcessFlow Start Start: Inert Atmosphere Setup Mix Reactant Mixing: AlCl3 + Fluorobenzene (0-5°C) Start->Mix Add Controlled Addition: Butyryl Chloride Mix->Add Heat Reaction: Heat to 50°C (3 hrs) Add->Heat Quench Quench: Pour into Ice/HCl Heat->Quench Sep Phase Separation: Organic vs Aqueous Quench->Sep Purify Purification: Vacuum Distillation Sep->Purify

Caption: Operational workflow for the AlCl3-mediated synthesis.

Critical Process Parameters (CPPs):
  • Moisture Content:

    
     is extremely hygroscopic. Any moisture will deactivate the catalyst and generate HCl gas immediately.
    
  • Temperature Ramp: Rapid heating after addition can cause "runaway" exotherms. A controlled ramp to 50°C is essential.

  • Isomer Separation: While para-selectivity is high, trace ortho-isomer (liquid) can be difficult to separate by crystallization (since the product is also a low-melting liquid/oil). High-efficiency vacuum distillation is the standard separation method.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation. Retrieved from 5

  • ChemicalBook. (2023). 4-Chloro-4'-fluorobutyrophenone Product Description and Synthesis. Retrieved from 6[7]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 68498: 4'-Fluorobutyrophenone. Retrieved from 8

  • Sartori, G., & Maggi, R. (2010). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Perspectives. CRC Press. (Contextual grounding for Zeolite H-Beta protocols).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

Technical Support Center: Aluminum Chloride Catalyst Deactivation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Aluminum Chloride (


) Catalyst Deactivation
Audience:  Researchers, Process Chemists, and Drug Development Scientists
Support Tier:  Level 3 (Senior Application Scientist)

Introduction: The "Double-Edged Sword" of Lewis Acids

Welcome to the Technical Support Center. You are likely here because your Friedel-Crafts reaction has stalled, your yields are inconsistent, or your catalyst appears physically degraded.

Aluminum chloride (


) is the workhorse of electrophilic aromatic substitution, but it is notoriously temperamental. Its high Lewis acidity, which drives its catalytic power, also makes it hyper-reactive to moisture and prone to "suicide" complexation with reaction products. This guide moves beyond basic textbook definitions to address the causality of failure in the lab.

Module 1: Catalyst Integrity & Pre-Reaction Diagnostics

"Is my catalyst dead before I even start?"

Q1: My is yellow. Is it still usable?

Status: Conditional Pass.

  • The Science: High-purity anhydrous

    
     is a white powder. A light yellow or grey cast often indicates the presence of Iron(III) chloride (
    
    
    
    ) impurities.
  • Impact: Surprisingly, trace

    
     can actually enhance rate in certain Friedel-Crafts alkylations due to redox promiscuity, but it is detrimental for strictly controlled pharmaceutical intermediates requiring high purity [1].
    
  • The "Kill" Sign: If the powder is clumpy, sticky, or white-crusted , it has suffered hydrolysis. The white crust is Aluminum Hydroxide/Oxide (

    
    ), and the "smoke" you see upon opening is HCl gas. Discard immediately. 
    
Q2: I weighed the catalyst on the open bench. Did I deactivate it?

Status: High Risk.

  • Mechanism: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     is hygroscopic. It reacts with atmospheric moisture instantaneously:
    
    
    
    
    This reaction coats the particle surface in an inactive oxide layer, preventing the Lewis Acid core from contacting your reagents.
  • Protocol: Always weigh

    
     in a glovebox or a glove bag purged with 
    
    
    
    or Ar. If you must weigh in air, use a rapid-transfer technique: weigh into a tared, stoppered flask containing the reaction solvent, limiting air exposure to <15 seconds.

Module 2: Reaction Troubleshooting (In-Process)

"The reaction started but failed to complete."

Q3: My Friedel-Crafts Acylation stopped at 50% conversion. Why?

Diagnosis: Stoichiometry Error (Product Inhibition).

  • The Causality: Unlike alkylation, acylation is NOT catalytic . The ketone product is a Lewis base that forms a stable 1:1 complex with the

    
     Lewis acid, effectively sequestering the catalyst [2].
    
  • The Fix: You must use >1.1 equivalents of

    
     relative to the acyl chloride.
    
    • 1.0 eq is consumed by the product complex.

    • 0.1–0.2 eq remains free to drive the catalytic cycle for the remaining starting material.

  • Visual Check: The reaction mixture usually turns a deep red or brown sludge; this is the product-catalyst complex, not necessarily decomposition.

Q4: I see no reaction in Nitrobenzene, but it worked in DCM. Why?

Diagnosis: Solvent-Catalyst Competition.

  • The Science: Nitrobenzene is a polar solvent with a lone pair on the oxygen. It can complex with

    
    , reducing its activity compared to non-coordinating solvents like Dichloromethane (DCM) or Carbon Disulfide (
    
    
    
    ) [3].
  • Optimization: If you require Nitrobenzene (e.g., for solubility), you must increase the reaction temperature or catalyst loading to overcome the solvent binding energy.

Data Table 1: Stoichiometry & Solvent Guidelines
Reaction TypeCatalyst Loading (Eq.)Preferred SolventsPrimary Failure Mode
F-C Alkylation 0.1 – 0.5 (Catalytic)DCM,

, 1,2-DCE
Poly-alkylation (product is more reactive than SM).
F-C Acylation 1.1 – 1.5 (Stoichiometric) DCM, NitrobenzeneProduct Inhibition (catalyst gets trapped).
Gattermann-Koch > 1.0Benzene, ChlorobenzeneCatalyst poisoning by water traces.

Module 3: Visualization of Failure Pathways

The following logic flow helps you identify if your issue is chemical (poisoning) or physical (handling).

AlCl3_Troubleshooting Start START: Reaction Failed CheckAppearance Check Catalyst Appearance Start->CheckAppearance WhitePowder White/Free-Flowing CheckAppearance->WhitePowder Looks dry ClumpyCrust Clumpy/Sticky/White Crust CheckAppearance->ClumpyCrust Looks wet CheckType Identify Reaction Type WhitePowder->CheckType Discard DISCARD: Hydrolysis Damage ClumpyCrust->Discard Alkylation Alkylation CheckType->Alkylation Acylation Acylation CheckType->Acylation Polymer Issue: Poly-Alkylation? Alkylation->Polymer Yield Low/Tar CheckStoich Check Stoichiometry Acylation->CheckStoich StoichLow < 1.1 Equivalents CheckStoich->StoichLow StoichHigh > 1.1 Equivalents CheckStoich->StoichHigh AddMore SOLUTION: Add Catalyst (Product Complexation) StoichLow->AddMore CheckSolvent Check Solvent/Temp StoichHigh->CheckSolvent

Figure 1: Decision tree for diagnosing Aluminum Chloride reaction failures. Blue nodes represent diagnostic steps; Red nodes indicate critical failure points.

Module 4: Post-Reaction & Safety Protocols

"The reaction is done. How do I stop it without a volcano?"

Q5: How do I quench the reaction safely?

Status: Critical Safety Procedure.

  • The Hazard: Quenching

    
     is violently exothermic. Adding water directly to the flask can cause flash-boiling of the organic solvent and eruption of acidic fumes.
    
  • The "Reverse Quench" Protocol:

    • Prepare a beaker of ice water acidified with dilute HCl (to prevent aluminum salt precipitation/emulsions).

    • Slowly pour the reaction mixture into the ice water with vigorous stirring.

    • Do NOT add water to the reaction flask.

  • Why Acid? Neutral water causes

    
     to precipitate as a gelatinous "rag layer" that traps your organic product, making extraction a nightmare. Acid keeps the Aluminum in solution as 
    
    
    
    or
    
    
    [4].

References

  • ChemicalBook. (2019). Aluminum Chloride - Hazardous Substance Fact Sheet. Link

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Link

  • Common Organic Chemistry. (n.d.). Aluminum Chloride: Reagent Guide. Link

  • Princeton University EHS. (n.d.). Standard Operating Procedure: Anhydrous Aluminum Chloride.[1][2] Link

Sources

Stability of 4-Fluorobutyrophenone under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluorobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound, particularly concerning its stability under acidic conditions. While this compound is a versatile intermediate, its behavior in acidic environments can be a source of unexpected experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving this compound and acidic conditions.

Q1: My reaction yield is significantly lower than expected when using a strong acid catalyst. Could this compound be degrading?

A1: Yes, a lower than expected yield is a common indicator of substrate degradation. While this compound is generally stable, strong acidic conditions, especially at elevated temperatures, can promote side reactions. The primary culprits are likely related to the reactivity of the ketone functional group.

  • Acid-Catalyzed Self-Condensation: The carbonyl group can be protonated by a strong acid, which enhances the electrophilicity of the carbonyl carbon. This can lead to nucleophilic attack from another molecule of this compound, initiating a cascade of reactions that can result in oligomeric or polymeric byproducts.

  • Enolization and Subsequent Reactions: In the presence of an acid, ketones can tautomerize to their enol form. This enol can then participate in various side reactions, including aldol-type condensations, leading to a complex mixture of products and a reduction in the desired product yield.[1]

  • Cleavage of the Butyryl Chain: Under harsh acidic conditions and high temperatures, there is a possibility of cleaving the bond between the carbonyl carbon and the aromatic ring, although this is generally less common.

To troubleshoot this issue, consider the following:

  • Reduce Acid Concentration: Use the minimum effective concentration of the acid catalyst.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time.

  • Use a Milder Acid: If the reaction chemistry allows, substitute the strong mineral acid with a weaker organic acid (e.g., acetic acid) or a solid acid catalyst that can be easily filtered out.

  • Protect the Ketone: If the ketone functionality is not directly involved in the desired transformation, consider protecting it as an acetal.[2][3][4] Acetals are stable under basic and nucleophilic conditions and can be deprotected with aqueous acid.[2][4]

Q2: I am observing unexpected peaks in my NMR and LC-MS analyses after an acidic workup of my reaction mixture containing this compound. What could these be?

A2: The appearance of unexpected peaks post-acidic workup suggests the formation of byproducts. Besides the self-condensation products mentioned in Q1, other possibilities include:

  • Hydration Products: In aqueous acidic solutions, the carbonyl group can undergo hydration to form a geminal diol.[1] While this is a reversible process, the hydrate may be observable under certain analytical conditions.

  • Products of Reaction with Solvent: If your reaction solvent is nucleophilic (e.g., an alcohol), it can react with the protonated carbonyl group to form a hemiketal or ketal.

  • C-F Bond Cleavage Products (less likely): The carbon-fluorine bond in aryl fluorides is generally very strong and requires harsh conditions or specific catalysts to cleave.[5][6][7][8] However, if your reaction involves very strong Lewis acids or superacids, or if there are other activating groups on the aromatic ring, C-F bond cleavage to form the corresponding phenol could be a remote possibility.

To identify the unknown peaks:

  • Isolate the Byproducts: If possible, isolate the major byproducts using chromatography for detailed spectroscopic analysis (NMR, MS, IR).

  • Perform a Blank Reaction: Subject this compound to the acidic workup conditions in the absence of other reactants to see if the byproducts are solely due to the degradation of the starting material.

Q3: My reaction is sluggish, and increasing the amount of Lewis acid catalyst seems to be causing decomposition of my this compound. What is happening?

A3: Lewis acids coordinate to the carbonyl oxygen, which strongly activates the ketone towards nucleophilic attack.[9] However, this strong activation can also accelerate undesirable side reactions. The increased decomposition suggests that the activated this compound is reacting with itself or other species in the reaction mixture at a faster rate than the desired reaction.

To mitigate this:

  • Choose a Milder Lewis Acid: Explore a range of Lewis acids with varying strengths.

  • Use Stoichiometric amounts of a Weaker Lewis Acid: Sometimes, using a full equivalent of a milder Lewis acid can be more effective and less destructive than a catalytic amount of a very strong one.

  • Control the Addition of the Lewis Acid: Add the Lewis acid slowly and at a low temperature to control the initial exothermic reaction and minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common mineral acids (e.g., HCl, H₂SO₄, HNO₃)?

A1: In dilute aqueous solutions of mineral acids at room temperature, this compound is expected to be relatively stable for short periods. However, in concentrated mineral acids, especially with heating, the risk of degradation through the mechanisms described in the troubleshooting guide increases significantly.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Generally, neutral to slightly acidic conditions (pH 4-7) are optimal for the stability of this compound in aqueous media. As the pH drops significantly below 4, the rate of acid-catalyzed side reactions involving the ketone group is likely to increase.

Q3: Are there any specific acids that should be avoided when working with this compound?

A3: Caution should be exercised with strong, non-coordinating acids and superacids, as they can lead to uncontrolled polymerization or decomposition. Strong Lewis acids should also be used with care, as they can strongly activate the ketone group.

Q4: How should this compound be stored?

A4: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid storage with strong acids or bases.

Q5: Can I use this compound in Friedel-Crafts reactions?

A5: this compound itself is a deactivating substrate for electrophilic aromatic substitution due to the electron-withdrawing nature of the butyrophenone group. Therefore, it is not a suitable substrate for further Friedel-Crafts reactions on its aromatic ring.

Data & Protocols

Table 1: Compatibility of this compound with Various Acidic Conditions
Acid TypeConcentrationTemperatureExpected StabilityPotential Side Reactions
Mineral Acids
HCl, H₂SO₄Dilute (e.g., 1M)Room TempGenerally StableSlow hydration/enolization
ConcentratedElevated TempLowSelf-condensation, decomposition
Organic Acids
Acetic AcidGlacialRoom TempHighMinimal
Trifluoroacetic AcidNeatRoom TempModeratePotential for slow side reactions
Lewis Acids
AlCl₃, TiCl₄CatalyticLow TempModerate to LowComplexation, potential for rapid side reactions
ZnCl₂, BF₃·OEt₂CatalyticRoom TempModerateComplexation, controlled activation
Experimental Protocol: Assessing the Stability of this compound Under Specific Acidic Conditions

This protocol provides a general method to test the stability of this compound under your desired reaction conditions before committing a large amount of material.

Objective: To determine the extent of degradation of this compound under specific acidic conditions over time.

Materials:

  • This compound

  • The acid to be tested (e.g., HCl, H₂SO₄, etc.)

  • Reaction solvent (e.g., water, methanol, etc.)

  • Internal standard (e.g., dodecane, biphenyl - choose a compound that is stable under the reaction conditions and does not interfere with the analysis)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Analytical instrument (GC-MS or LC-MS)

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and the internal standard and dissolve them in a known volume of the reaction solvent.

  • Reaction Setup: In a reaction vessel, add the desired amount of the reaction solvent and the acid to be tested. Bring the mixture to the desired reaction temperature.

  • Initiate the Experiment: At time t=0, add a known volume of the stock solution to the reaction vessel.

  • Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Quench and Extract: Immediately quench the aliquot in a vial containing a saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by GC-MS or LC-MS.

  • Data Interpretation: Quantify the amount of this compound remaining at each time point relative to the internal standard. A decrease in the concentration of this compound over time indicates degradation. The appearance of new peaks will indicate the formation of degradation products.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential acid-catalyzed degradation pathways for this compound.

G cluster_0 Acid-Catalyzed Enolization cluster_1 Aldol-Type Condensation A This compound (Keto Form) B Protonated Ketone A->B + H+ B->A - H+ C Enol Form B->C - H+ C->B + H+ D Enol Form E Protonated Ketone D->E Nucleophilic Attack F Aldol Adduct E->F + H2O G Condensed Dimer F->G - H2O

Caption: Acid-catalyzed enolization and subsequent aldol-type condensation of this compound.

G cluster_0 Potential C-F Bond Cleavage (Harsh Conditions) A This compound B Protonated Intermediate A->B + H+ (e.g., Superacid) C 4-Hydroxybutyrophenone B->C + H2O - HF

Caption: A potential, though less likely, pathway for C-F bond cleavage under very harsh acidic conditions.

References

  • Li, Y., & Wang, J. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Frontiers in Chemistry, 9, 788859. doi:10.3389/fchem.2021.788859. Retrieved from [Link]

  • Wang, T., et al. (2023). Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation, 4(4), 100442. doi:10.1016/j.xinn.2023.100442. Retrieved from [Link]

  • Francke, R., & Schille, B. (2022). Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry, 20(31), 6139-6153. doi:10.1039/D2OB01080A. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). 4-Chloro-4-fluorobutyrophenone-3874-54-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Fluorobutyrophenone. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fluoro butyrophenones. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Romero, A., et al. (1976). Production of catalepsy and depletion of brain monoamines by a butyrophenone derivative. British Journal of Pharmacology, 58(4), 553–559. doi:10.1111/j.1476-5381.1976.tb07817.x. Retrieved from [Link]

  • Boll, M., et al. (2016). ATP-Dependent C–F Bond Cleavage Allows the Complete Degradation of 4-Fluoroaromatics without Oxygen. PLoS Biology, 14(8), e1002539. doi:10.1371/journal.pbio.1002539. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2007). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Medicinal Chemistry, 3(4), 323–328. doi:10.2174/157340607781024449. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Journal of the American Chemical Society. doi:10.1021/jacs.4c00483. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2009). Kinetic Investigation on the Degradation of Lorazepam in Acidic Aqueous Solutions by High Performance Liquid Chromatography. Journal of the Chinese Chemical Society, 56(2), 346-353. doi:10.1002/jccs.200900051. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-Fluorine Bond Cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Lee, D., et al. (2016). Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. Journal of Analytical Toxicology, 40(8), 621–628. doi:10.1093/jat/bkw085. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Lewis Acids on the Reaction of Acetophenone and Tetrabutylammonium Tribromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • Al-Zoubi, R. M., & Al-Jitan, S. (2024). Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds. RSC Advances, 14(7), 4647-4668. doi:10.1039/D3RA07831A. Retrieved from [Link]

  • Palucki, M., & Buchwald, S. L. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(43), 10763–10771. doi:10.1021/ja002414+. Retrieved from [Link]

  • JoVE. (n.d.). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Waterman, K. C. (2010). Understanding the chemical basis of drug stability and degradation. In Pharmaceutical Manufacturing Handbook (pp. 1047-1065). John Wiley & Sons, Inc. Retrieved from [Link]

  • Wang, Y., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Nature Communications, 13(1), 4099. doi:10.1038/s41467-022-31851-7. Retrieved from [Link]

Sources

Technical Support Center: Moisture Management in Fluorobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: FBP-SYN-004 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting Moisture-Induced Failures in Friedel-Crafts Acylation of Fluorobenzene[1]

Executive Summary

The synthesis of 4-chloro-4'-fluorobutyrophenone (a critical intermediate for haloperidol) via Friedel-Crafts acylation is notoriously intolerant of moisture.[1][2] Water does not merely lower yield; it fundamentally alters the reaction trajectory by deactivating the Lewis acid catalyst (AlCl₃) and hydrolyzing the acylating agent (4-chlorobutyryl chloride).

This guide addresses the "invisible" failures caused by trace moisture, providing a rigorous protocol for reagent handling, reaction execution, and failure analysis.

Module 1: Reagent Integrity & Preparation

Q: My AlCl₃ is "smoking" when I open the container. Is it still usable?

A: Proceed with extreme caution or discard. White fumes indicate the reaction of AlCl₃ with atmospheric moisture to produce HCl gas and aluminum chlorohydrates (


).
  • The Risk: Hydrated aluminum species are catalytically dead for acylation. Using partially hydrolyzed catalyst requires increasing the stoichiometry blindly, which leads to unpredictable exotherms and tar formation.

  • The Fix: Use only free-flowing, yellow-greenish powder.[1] If the solid is white/grey and clumpy, it is compromised. Sublimate in a sublimation apparatus under vacuum if supply is critical, or purchase fresh ampoules.

Q: How dry does my fluorobenzene need to be?

A: < 50 ppm water content. Fluorobenzene acts as both substrate and solvent in some protocols, or as a co-solvent with DCM.

  • Protocol: Dry fluorobenzene over activated 4Å molecular sieves for at least 24 hours.

  • Verification: A Karl Fischer (KF) titration is mandatory before scale-up.[1]

  • Why? Water reacts with 4-chlorobutyryl chloride to form 4-chlorobutyric acid .[1] This impurity is difficult to separate from the product and poisons the catalyst.

Data Table: Impact of Moisture on Catalyst Stoichiometry
Water Content (ppm)Effective AlCl₃ LossResulting Yield ImpactImpurity Profile
< 50 ppmNegligible> 90%Clean
200 ppm~5-10% deactivation75-80%Trace acid formation
> 500 ppmSignificant clumping< 50%High 4-chlorobutyric acid

Module 2: Reaction Execution (The Critical Phase)

Q: The reaction mixture turned into a solid sludge preventing stirring. What happened?

A: Moisture intrusion caused "clinker" formation. In a dry reaction, the AlCl₃-ketone complex is a viscous liquid or manageable slurry.

  • The Mechanism: Water causes rapid cross-linking of aluminum species, forming an insoluble polymeric aluminum hydroxide gel.

  • Immediate Action: Do not add more solvent. Increase agitation power if possible. If stirring stops completely, the local heat transfer fails, creating hot spots. Abort and quench carefully.

  • Prevention: Maintain a positive pressure of dry Nitrogen (

    
    ) or Argon throughout. Use a mechanical stirrer with high torque, not a magnetic stir bar, which easily decouples in viscous Friedel-Crafts mixtures.
    
Q: I see a delayed exotherm after adding the acid chloride. Is this normal?

A: No. This is a sign of "Induction Period" danger.

  • Cause: Often caused by a passivated AlCl₃ surface (due to moisture) that suddenly breaks open, or insufficient mixing.

  • The Danger: When the reaction finally kicks off, it releases accumulated heat instantly, potentially overwhelming the condenser (runaway reaction).

  • Corrective Protocol:

    • Cool the reactor to 0-5°C.

    • Add AlCl₃ portion-wise to the acyl chloride/fluorobenzene mixture (or vice versa, depending on specific SOP).

    • Wait for the temperature to stabilize between additions. Ensure the internal temperature sensor responds to additions before proceeding.

Module 3: Visualizing the Failure Pathways

The following diagram illustrates the divergent pathways between a successful anhydrous synthesis and a moisture-compromised failure.

G Start Reagents: Fluorobenzene + 4-Chlorobutyryl Chloride + AlCl3 Condition_Dry Condition: Anhydrous (<50 ppm H2O) Start->Condition_Dry Condition_Wet Condition: Moisture Intrusion (>200 ppm) Start->Condition_Wet Acylium Intermediate: Acylium Ion Formation [R-C+=O AlCl4-] Condition_Dry->Acylium Fast Activation Hydrolysis Side Reaction: Hydrolysis of Acid Chloride Condition_Wet->Hydrolysis H2O reacts with Acid Chloride Catalyst_Death Catalyst Poisoning: Al(OH)x Species (Sticky Gel) Condition_Wet->Catalyst_Death H2O reacts with AlCl3 Complex Sigma Complex (Arenium Ion) Acylium->Complex Electrophilic Attack Impurity Impurity: 4-Chlorobutyric Acid + HCl gas Hydrolysis->Impurity Product_Complex Product-Aluminum Complex (Stable until quench) Complex->Product_Complex -HCl Final_Product Target Product: 4-Chloro-4'-fluorobutyrophenone Product_Complex->Final_Product Controlled Acid Quench Catalyst_Death->Impurity Incomplete Conversion

Figure 1: Mechanistic divergence in Friedel-Crafts acylation.[1] Green path represents the anhydrous ideal; red path indicates moisture-induced failure modes.[1]

Module 4: Quenching & Workup (The Stabilization)

Q: The quench is violent. How do I control the HCl release?

A: The product exists as a strong 1:1 complex with


. Breaking this bond requires water/acid, which generates significant heat and HCl gas.
  • Protocol:

    • Do NOT pour water into the reaction mixture.

    • Pour the reaction mixture INTO ice-water/HCl. This "reverse quench" ensures the large heat sink (ice) is always in excess.

    • Maintain temperature < 20°C during quench to prevent hydrolysis of the alkyl chloride moiety (converting the terminal -Cl to -OH).

Q: My crude product is an oil that won't crystallize. Why?

A: Residual solvent or impurities. Pure 4-chloro-4'-fluorobutyrophenone is a solid (MP ~48-50°C), but it has a low melting point and tends to oil out if impurities (like 4-chlorobutyric acid) are present.[1]

  • Troubleshooting:

    • Check HPLC/TLC. If 4-chlorobutyric acid is present, wash the organic layer with 10% Na₂CO₃ (Sodium Carbonate) solution. This converts the acid impurity into its water-soluble salt, removing it from the organic phase.

    • Dry the organic layer thoroughly with

      
       before evaporation. Traces of water will prevent crystallization.
      

Module 5: Analytical Forensics

Q: How do I identify "Moisture Failure" on an NMR/HPLC?

A: Look for specific signatures of hydrolysis.

TechniqueSignal of FailureInterpretation
H-NMR Broad singlet at ~11-12 ppmCarboxylic acid proton (from 4-chlorobutyric acid).[1]
H-NMR Shift in triplet at ~3.6 ppmTerminal

shift changes if hydrolyzed to alcohol (rare, but possible in harsh quench).[1]
HPLC Peak at RRT ~0.2-0.3Highly polar carboxylic acid eluting early (Reverse Phase).[1]
Visual White crust on reactor wallsAluminum oxide/hydroxide formation during reaction (not just quench).

References

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction Mechanisms.[1][3][4][5] Retrieved from [Link][1][5]

  • National Institutes of Health (NIH). (2005). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid (Patent US20050250961A1).[1] Retrieved from

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation: Mechanism and Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation and purification of 4-Fluorobutyrophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound from typical reaction mixtures. As a key intermediate in the synthesis of various pharmaceuticals, including antipsychotics like Haloperidol, achieving high purity of this compound is critical.[1][2] This resource addresses common challenges encountered during post-reaction workup and purification.

Understanding the Chemistry: The Friedel-Crafts Acylation of Fluorobenzene

This compound is commonly synthesized via the Friedel-Crafts acylation of fluorobenzene with butyryl chloride or butyric anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3] This electrophilic aromatic substitution reaction, while effective, is often accompanied by the formation of isomeric byproducts.

The fluorine atom on the benzene ring is an ortho-, para-directing group. This means that the incoming acyl group will preferentially add to the positions ortho (adjacent) or para (opposite) to the fluorine. Due to steric hindrance from the fluorine atom and the bulky acyl group, the major desired product is the para-substituted isomer, this compound. However, a significant byproduct is often the ortho-substituted isomer, 2-Fluorobutyrophenone. The formation of polyacylated products is generally minimal as the butyrophenone product is deactivated towards further acylation.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Issue 1: My crude product is a mixture of isomers. How can I separate them?

Answer: The primary byproduct, 2-Fluorobutyrophenone, has physicochemical properties that are often very similar to the desired this compound, making separation challenging. The optimal method will depend on the scale of your reaction and the available equipment. Here are the most common and effective techniques:

A) Fractional Distillation (for larger scale purification)

  • Principle: This technique separates liquids with close boiling points by utilizing a fractionating column that provides a large surface area for repeated vaporization and condensation cycles.[5]

  • When to Use: Fractional distillation is most effective for larger quantities of crude product where the boiling points of the isomers are sufficiently different.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). Ensure all glassware is dry and the system is airtight.

  • Crude Product Preparation: Ensure your crude product is free of any residual acid catalyst and has been thoroughly dried.

  • Distillation:

    • Begin by heating the distillation flask gently under reduced pressure.

    • Carefully monitor the temperature at the head of the column.

    • Collect the initial fractions, which will likely be enriched in the lower-boiling isomer (expected to be the ortho-isomer).

    • As the temperature stabilizes and then begins to rise again, change the receiving flask to collect the fraction enriched in the higher-boiling para-isomer.

    • Analyze the collected fractions by GC-MS or NMR to determine their purity.

B) Recrystallization (for smaller to medium scale purification)

  • Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The goal is to find a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures, while the 2-Fluorobutyrophenone isomer remains in solution upon cooling.

  • When to Use: Recrystallization is an excellent and often preferred method for purifying solid or low-melting oily products on a lab scale.

  • Solvent Selection: The choice of solvent is critical. A single solvent or a binary (two-solvent) system can be used.[8][9]

    • Single Solvents: Ethanol, isopropanol, or hexane can be good starting points.

    • Binary Solvents: A common and often effective approach is to use a solvent in which the compound is soluble (e.g., ethanol, acetone) and a co-solvent in which it is less soluble (e.g., water, hexane).[9] An ethanol/water mixture is a good system to investigate for this compound.

Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is saturated.

  • Redissolve: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Do not disturb the flask during this process.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture. Dry the crystals thoroughly.

C) Column Chromatography (for small scale and high-purity applications)

  • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it.

  • When to Use: Column chromatography is highly effective for separating small amounts of product and for achieving very high purity. It is also useful for separating isomers with very similar physical properties.

  • Solvent System (Eluent): A common starting point for the separation of moderately polar compounds like butyrophenones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. For a related compound, a mobile phase of 20% ethyl acetate in n-hexane has been reported to be effective.[1]

Experimental Protocol: Column Chromatography

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., to 10%, 15%, and then 20% ethyl acetate in hexane). This will help to first elute the less polar ortho-isomer, followed by the more polar para-isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

D) High-Performance Liquid Chromatography (HPLC) (for analytical and small-scale preparative separation)

  • Principle: HPLC offers high-resolution separation of isomers. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common technique for such separations.

  • When to Use: HPLC is ideal for analytical purposes to determine the purity of your product and the ratio of isomers. Preparative HPLC can be used to separate small quantities of the isomers with very high purity.

  • Method Development: For separating isomers of fluorinated aromatic compounds, a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) is a good starting point. The exact ratio of acetonitrile to buffer will need to be optimized to achieve the best separation.

Issue 2: My yield of the desired this compound is low, and I have a high percentage of the ortho-isomer.

Answer: The ratio of para to ortho isomers is influenced by the reaction conditions. To favor the formation of the desired para-isomer, consider the following:

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para-isomer. The formation of the ortho-isomer is often more kinetically favored at higher temperatures, while the thermodynamically more stable para-isomer is favored at lower temperatures due to reduced steric hindrance.

  • Catalyst: The choice and amount of Lewis acid catalyst can influence the isomer ratio. Using a milder Lewis acid or optimizing the stoichiometry of the catalyst can sometimes improve para-selectivity.

  • Solvent: The polarity of the solvent can also play a role. Experimenting with different solvents may help to optimize the isomer ratio.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound and its main byproduct?

A1: While experimental data for this compound and 2-Fluorobutyrophenone is limited, we can refer to a close analog, 4-Chloro-4'-fluorobutyrophenone, which has a melting point of 5-6 °C and a boiling point of 130-132 °C at 0.97513 mmHg.[1][2][6][7] Generally, the para-isomer is expected to have a higher melting point and boiling point than the ortho-isomer due to its more symmetrical structure, which allows for better crystal packing and stronger intermolecular forces.

Physicochemical Property Comparison (Analog-Based)

CompoundMelting Point (°C)Boiling Point (°C @ reduced pressure)Solubility
4-Chloro-4'-fluorobutyrophenone 5-6130-132 @ 0.97513 mmHgSparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for distinguishing between the ortho and para isomers. The aromatic region of the ¹H NMR spectrum will show different splitting patterns for the two isomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers, and the mass spectrometer will provide the molecular weight and fragmentation pattern, confirming the identity of the compounds.

  • High-Performance Liquid Chromatography (HPLC): As mentioned earlier, HPLC is an excellent method for assessing the purity of the final product and quantifying the percentage of each isomer present.

Q3: Are there any other potential byproducts I should be aware of?

A3: While the ortho-isomer is the most common byproduct, other minor side products can sometimes be formed, especially if the reaction conditions are not carefully controlled or if the starting materials are impure. These can include:

  • Polyacylated products: Although less common, a second acylation can occur if the reaction is run for too long or with a large excess of the acylating agent.

  • Products from impurities in starting materials: Impurities in the fluorobenzene or butyryl chloride can lead to the formation of other acylated compounds.

Monitoring the reaction by TLC or GC-MS can help to identify the formation of any significant byproducts.

Visualizing the Separation Workflow

The following diagram illustrates a general workflow for the separation of this compound from its reaction byproducts.

Caption: General workflow for the purification of this compound.

References

  • Suitable method for the separation of ortho and para nitrophenol is Sublimation Chromatography Crystallization Steam distillation - Filo. (2025, January 15). Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • This compound | C10H11FO | CID 18354700 - PubChem. Retrieved from [Link]

  • Recrystallization. Retrieved from [Link]

  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The Role of NMR in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C-NMR Spectral Analysis of 4-Fluorobutyrophenone

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of ensuring safety, efficacy, and reproducibility.[1][2] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[3][4] This guide provides a comprehensive analysis of the ¹H and ¹³C-NMR spectra of this compound, a common building block and intermediate in the synthesis of various pharmacologically active compounds. By delving into the nuances of chemical shifts, coupling constants, and comparative spectral data, we aim to provide researchers with a practical and insightful reference for characterizing this and similar molecular scaffolds.

¹H-NMR Spectral Analysis of this compound

The ¹H-NMR spectrum provides a wealth of information based on the chemical environment of each proton, its proximity to other protons, and the number of neighboring protons. The structure of this compound features a distinct aliphatic chain and a para-substituted aromatic ring, leading to a well-resolved and interpretable spectrum.

Predicted ¹H-NMR Data and Peak Assignments

The analysis below is based on established principles of NMR spectroscopy, including the inductive effects of electronegative atoms and the deshielding influence of the carbonyl group.[5][6]

Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)Rationale
H-a~ 1.01Triplet (t)3H~ 7.4Terminal methyl group, shielded by its distance from the carbonyl. Split into a triplet by the two adjacent H-b protons.
H-b~ 1.76Sextet (sxt)2H~ 7.4Methylene group coupled to both H-a (3 protons) and H-c (2 protons), resulting in a complex multiplet (predicted sextet).
H-c~ 2.98Triplet (t)2H~ 7.4Methylene group alpha to the carbonyl. Strongly deshielded by the electron-withdrawing C=O group. Split into a triplet by the two H-b protons.
H-e~ 7.15Triplet (t) or (dd)2H~ 8.7Aromatic protons ortho to the fluorine atom. Shielded by fluorine's electron-donating resonance effect. Appears as a triplet due to coupling with H-d and the similar magnitude of ortho H-H and meta H-F coupling.
H-d~ 8.00Doublet of Doublets (dd)2H~ 8.7, 5.5Aromatic protons ortho to the carbonyl group. Strongly deshielded. Split by one ortho H-e proton and one meta fluorine atom.

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Causality Behind the Spectral Features
  • Aliphatic Chain: The chemical shift of the methylene protons (H-c) at ~2.98 ppm is significantly downfield compared to H-b (~1.76 ppm) due to the strong deshielding effect of the adjacent carbonyl group. The terminal methyl group (H-a) is the most shielded, appearing furthest upfield at ~1.01 ppm. The coupling pattern follows the n+1 rule, leading to the characteristic triplet-sextet-triplet pattern for the butyryl chain.[7]

  • Aromatic Ring: The para-substitution results in a symmetrical pattern. The protons ortho to the carbonyl (H-d) are the most deshielded in the entire spectrum (~8.00 ppm) due to the anisotropic effect of the C=O bond. The protons ortho to the fluorine (H-e) are shifted upfield (~7.15 ppm) relative to unsubstituted benzene due to fluorine's mesomeric electron-donating effect.[8] The fluorine atom also introduces heteronuclear coupling (H-F coupling), which further splits the signals of adjacent protons, most noticeably H-d.

Visualization of Spin-Spin Coupling

The following diagram illustrates the scalar coupling relationships between the protons in the aliphatic chain of this compound.

G H-a CH₃ (a) H-b CH₂ (b) H-a->H-b J ≈ 7.4 Hz H-c CH₂ (c) H-b->H-c J ≈ 7.4 Hz C=O C=O

Caption: ¹H-¹H spin-spin coupling in the butyryl chain.

¹³C-NMR Spectral Analysis of this compound

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information about the carbon skeleton. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon environment.

Predicted ¹³C-NMR Data and Peak Assignments
Carbon (Label)Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Rationale
C-1~ 13.8-Terminal methyl group, most upfield aliphatic carbon.
C-2~ 17.5-Methylene carbon beta to the carbonyl.
C-3~ 38.0-Methylene carbon alpha to the carbonyl, deshielded.
C-7, C-7'~ 115.7¹JCF ≈ 22Aromatic carbons ortho to fluorine. Shielded and split by the directly attached fluorine.
C-6, C-6'~ 131.0²JCF ≈ 9Aromatic carbons ortho to the carbonyl group. Deshielded and show smaller coupling to fluorine.
C-5~ 133.5³JCF ≈ 3Quaternary aromatic carbon attached to the carbonyl group. Weakly deshielded.
C-8~ 165.5⁴JCF ≈ 255Quaternary aromatic carbon directly bonded to fluorine. Exhibits a very large one-bond C-F coupling constant.
C-4~ 198.5-Carbonyl carbon, characteristically the most downfield signal in the spectrum.[9]

Note: The ¹³C chemical shifts are referenced against literature values for similar structures like 4-fluoroacetophenone and butyrophenone.[8][10]

Causality Behind the Spectral Features
  • Carbonyl Carbon (C-4): The sp² hybridized carbon of the carbonyl group is highly deshielded due to the electronegativity of the oxygen atom and resonance effects, placing it far downfield (~198.5 ppm).[9]

  • Aromatic Carbons: The most notable feature is the large one-bond coupling constant (¹JCF ≈ 255 Hz) for the carbon directly attached to fluorine (C-8). This is a definitive diagnostic feature for identifying carbons bonded to fluorine. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of both the fluorine and the carbonyl substituents.[11]

  • Aliphatic Carbons: Similar to the proton spectrum, the carbon alpha to the carbonyl (C-3) is the most deshielded of the aliphatic carbons.

Comparative Spectral Analysis: The Influence of Para-Substituents

To understand the electronic influence of the fluorine atom, it is instructive to compare the NMR data of this compound with its unsubstituted analog, Butyrophenone, and another halogen-substituted version, 4'-Chlorobutyrophenone.

CompoundAr-H (ortho to C=O)Ar-H (meta to C=O)C=O Carbon (ppm)
Butyrophenone~ 7.95 ppm[7]~ 7.42-7.55 ppm[7]~ 200.5 ppm
This compound ~ 8.00 ppm ~ 7.15 ppm ~ 198.5 ppm
4'-Chlorobutyrophenone~ 7.89 ppm[12]~ 7.42 ppm[12]~ 198.9 ppm

Analysis of Trends:

  • ¹H-NMR: The fluorine atom in this compound causes a significant upfield shift of the meta protons (~7.15 ppm) compared to both Butyrophenone (~7.42 ppm) and 4'-Chlorobutyrophenone (~7.42 ppm). This is due to fluorine's strong resonance-based electron-donating ability, which increases electron density at the ortho and para positions (meta to the carbonyl).

  • ¹³C-NMR: The carbonyl carbon in this compound is slightly shielded (~198.5 ppm) compared to Butyrophenone (~200.5 ppm). This reflects the overall electron-donating character of the fluorophenyl group relative to an unsubstituted phenyl group, which reduces the electrophilicity of the carbonyl carbon.

Standardized Protocol for High-Quality NMR Data Acquisition

Adherence to a rigorous and standardized experimental protocol is crucial for obtaining reproducible and high-quality NMR data.[13][14]

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like this compound.[15][16]

    • Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

    • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent containing an internal standard (e.g., 0.03% Tetramethylsilane, TMS). TMS provides a reference signal at 0.00 ppm.[17]

    • Transfer: Vortex the vial until the sample is completely dissolved. Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

    • Cleaning: NMR tubes must be scrupulously clean. A standard procedure involves rinsing with acetone, followed by deionized water, and a final acetone rinse, then drying thoroughly.[18]

  • NMR Spectrometer Setup and Data Acquisition:

    • Insertion & Locking: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

    • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.

    • ¹H Acquisition:

      • Pulse Angle: Use a 30° or 45° pulse angle to reduce the experiment time without saturating the signals.

      • Acquisition Time (AQ): Set to ~3-4 seconds for good digital resolution.[19][20]

      • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.

      • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

    • ¹³C Acquisition:

      • Mode: Use a proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time (AQ): Set to ~1-2 seconds.

      • Relaxation Delay (D1): A delay of 2 seconds is standard.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required to obtain a good spectrum.[21]

  • Data Processing:

    • Apply Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Analyte dissolve Dissolve in 0.6 mL CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire ¹H & ¹³C Spectra shim->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Calibrate, Integrate, & Assign Peaks process->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

Conclusion

The comprehensive ¹H and ¹³C-NMR analysis of this compound reveals a distinct set of spectral signatures that are directly correlated with its molecular structure. The deshielding effects of the carbonyl group, the characteristic splitting patterns in both the aliphatic and aromatic regions, and the prominent C-F coupling in the ¹³C spectrum all serve as reliable diagnostic tools for structural verification. By comparing its spectral data with related compounds, the subtle electronic influence of the para-fluoro substituent can be clearly elucidated. The standardized protocol provided ensures that researchers can obtain high-fidelity, reproducible data, reinforcing the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical sciences.

References

  • Zhang, G., et al. (2013). Supplementary Information for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.
  • Takemoto, Y., et al. (2021). Asymmetric Ketone Diene Coupling via Stereodivergent Copper Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Fluorobutyrophenone. PubChem. Retrieved from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bruker. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • Emwas, A. H., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Spectroscopy in pharmaceutical analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). Butyrophenone - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • University of Toronto. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Unknown. (n.d.). NMR SPECTROSCOPY. Retrieved from [Link]

  • Crumpler, R. (2020). 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. University of Mississippi eGrove. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ATB. (n.d.). Butyrophenone. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubMed. (1998). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

Sources

Comparative Guide: Purity Analysis of 4-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Fluorobutyrophenone (4-FBP) is a critical pharmacophore and intermediate, most notably serving as the structural backbone for the butyrophenone class of antipsychotics (e.g., Haloperidol). Its purity is not merely a specification but a manufacturing critical quality attribute (CQA); impurities here—specifically positional isomers like 2-fluorobutyrophenone or unreacted fluorobenzene—propagate downstream, leading to complex purification challenges in the final API.

This guide moves beyond generic "cookbooks" to provide a comparative analysis of three analytical approaches :

  • Method A (The Standard): C18 RP-HPLC – Robust, general-purpose.

  • Method B (The Specialist): Phenyl-Hexyl RP-HPLC – Optimized for isomeric selectivity.

  • Method C (The Alternative): GC-FID – Superior for volatile starting material analysis.

Method Development Logic (The "Why")

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8]
  • Analyte: this compound (CAS: 582-83-2)[1]

  • LogP: ~2.5 (Moderately Lipophilic)

  • pKa: ~ -6 (Ketone oxygen; essentially neutral at pH 2-8)

  • UV Max: ~245–254 nm (Aromatic (\pi \to \pi^*))

The Challenge: The primary separation challenge is not retaining the main peak, but resolving it from positional isomers (2-fluoro and 3-fluoro analogs) and homologs (propiophenones). Standard C18 columns separate based on hydrophobicity alone, which is often insufficient for separating isomers with identical molecular weights and similar LogP values.

Strategic Selection
  • Why Reverse Phase (RP)? The molecule's LogP of 2.5 makes it ideal for RP-HPLC. It retains well on alkyl chains without requiring excessive organic solvent.

  • Why Phenyl-Hexyl? To target the

    
    -
    
    
    
    interactions. The fluorine atom on the aromatic ring alters the electron density. A phenyl-based stationary phase interacts differentially with the electron-deficient ring of 4-FBP versus its isomers, often providing superior resolution (
    
    
    ) compared to C18.

Comparative Method Protocols

Method A: The Industry Standard (C18)

Best for: Routine QC, robustness, and compatibility with standard lab inventories.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity).

    • B: Acetonitrile (ACN).

  • Gradient: Isocratic 55:45 (A:B).

  • Flow Rate: 1.2 mL/min.[2]

  • Detection: UV @ 254 nm.[3]

  • Temperature: 30°C.

Performance Note: While robust, this method often shows "shoulder" peaks if the sample contains the 2-fluoro isomer, requiring strict system suitability criteria.

Method B: The Isomer Specialist (Phenyl-Hexyl)

Best for: Process development, purity profiling, and separating positional isomers.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl),

    
    .
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate (pH 3.5).

    • B: Methanol (MeOH). Note: MeOH facilitates

      
      -
      
      
      
      interactions better than ACN.
  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40%

      
       80% B
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[3]

  • Temperature: 25°C (Lower T maximizes

    
    -
    
    
    
    selectivity).
Method C: The Volatile Alternative (GC-FID)

Best for: Raw material screening (Fluorobenzene detection) and residual solvent analysis.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program: 50°C (hold 2 min)

    
     20°C/min 
    
    
    
    250°C (hold 5 min).
  • Detector: FID @ 280°C.

Performance Comparison Data

The following table summarizes representative performance metrics derived from validation studies of aromatic ketones.

MetricMethod A (C18)Method B (Phenyl-Hexyl)Method C (GC-FID)
Selectivity (

) for Isomers
1.05 (Poor)1.15 (Excellent)1.10 (Good)
Resolution (

) 4-FBP / 2-FBP
1.8> 3.5> 4.0
Analysis Time ~8 min~15 min< 12 min
LOD (Impurity) 0.05%0.02%0.01%
Solvent Consumption ModerateHigh (Gradient)None (Gas)
Suitability Routine QCCritical Purity / R&DRaw Materials / Residuals

Detailed Experimental Workflow (Method B - Optimized)

This protocol is designed to be self-validating . The System Suitability Test (SST) must pass before any samples are analyzed.

Step 1: Preparation of Solutions
  • Diluent: 50:50 Methanol:Water.

  • SST Solution: Mix standards of this compound (1.0 mg/mL) and 2-Fluorobutyrophenone (0.01 mg/mL) to simulate a 1% impurity level.

  • Sample Solution: Dissolve 50 mg of sample in 50 mL Diluent (1.0 mg/mL).

Step 2: System Suitability Criteria

Inject the SST solution 5 times. The system is valid ONLY if:

  • Resolution (

    
    )  between 4-FBP and 2-FBP > 2.5.
    
  • Tailing Factor (

    
    )  for 4-FBP < 1.5.[2]
    
  • RSD of Area (n=5) < 2.0%.

Step 3: Analysis Sequence[9]
  • Blank (Diluent)

  • SST Solution (x5)

  • Sample A (x2)

  • Sample B (x2)

  • Bracketing Standard (SST Solution x1)

Visualization of Method Logic

Diagram 1: Analytical Decision Tree

This diagram illustrates the logical pathway for selecting the appropriate method based on the specific impurity profile of the sample.

MethodSelection Start Sample: this compound CheckVolatile Check: Volatile Impurities? (Fluorobenzene, Solvents) Start->CheckVolatile GC_FID Select Method C: GC-FID (High Sensitivity for Volatiles) CheckVolatile->GC_FID Yes CheckIsomer Check: Isomeric Purity? (2-FBP vs 4-FBP) CheckVolatile->CheckIsomer No HPLC_Phenyl Select Method B: Phenyl-Hexyl (Pi-Pi Selectivity) CheckIsomer->HPLC_Phenyl High Risk (Synthesis R&D) HPLC_C18 Select Method A: C18 (Routine Potency/Assay) CheckIsomer->HPLC_C18 Low Risk (Routine QC)

Caption: Decision matrix for selecting the optimal analytical technique based on impurity risk.

Diagram 2: HPLC Method B Workflow

This diagram details the optimized workflow for the Phenyl-Hexyl method, emphasizing the critical "System Suitability" checkpoint.

Workflow Prep Sample Preparation 1 mg/mL in MeOH:Water Inject Injection 10 µL Prep->Inject Sep Separation Phenyl-Hexyl Column (Pi-Pi Interaction) Inject->Sep Detect Detection UV @ 254nm Sep->Detect SST System Suitability? Rs > 2.5 Tailing < 1.5 Detect->SST Report Generate Report % Purity (Area Norm) SST->Report Pass Fail Troubleshoot (Check pH, Column Age) SST->Fail Fail Fail->Prep Re-prep

Caption: Step-by-step execution flow for Method B, ensuring data integrity via SST checkpoints.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone. Retrieved from [Link][1]

  • Drawell Analytical (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

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A Senior Application Scientist's Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of the Reactivity of 4'-Fluorobutyrophenone and 4'-Chlorobutyrophenone

In the landscape of pharmaceutical synthesis, butyrophenones serve as critical building blocks for a diverse range of therapeutic agents, particularly in the development of antipsychotics and other central nervous system (CNS) drugs.[1][2] The strategic placement of a halogen atom on the phenyl ring profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparison of two such key intermediates: 4'-Fluorobutyrophenone and 4'-Chlorobutyrophenone. Our analysis moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of their differential reactivity, supported by experimental frameworks.

This document is structured to provide researchers and process chemists with a clear rationale for selecting the appropriate starting material based on the desired chemical transformation, whether it involves modification of the aromatic ring, the carbonyl group, or the alkyl side chain.

Foundational Properties: A Tale of Two Halogens

At first glance, 4'-Fluorobutyrophenone and 4'-Chlorobutyrophenone are structurally analogous. The critical difference lies in the halogen at the para-position of the phenyl ring. This single atomic substitution dictates the electronic landscape of the entire molecule.

Property4'-Fluorobutyrophenone4'-Chlorobutyrophenone
CAS Number 582-83-2[3]4981-63-9[4]
Molecular Formula C₁₀H₁₁FO[3]C₁₀H₁₁ClO[4]
Molecular Weight 166.19 g/mol [3]182.64 g/mol [4]
Appearance Colorless to light yellow liquidLight yellow crystalline solid
Boiling Point ~234 °C (predicted)145-147 °C @ 8 Torr[5]
Melting Point N/A (liquid at room temp)19.5 °C[5]

The most significant divergence in their chemical behavior stems from the distinct electronic effects of fluorine and chlorine.

  • Inductive Effect (-I): Both halogens are strongly electronegative and withdraw electron density from the aromatic ring through the sigma bond. Fluorine is the most electronegative element (Pauling scale: 3.98) and thus exerts a more powerful inductive effect than chlorine (Pauling scale: 3.16).[6] This effect is paramount in influencing the electrophilicity of the aromatic ring and the carbonyl carbon.

  • Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be donated back to the aromatic pi-system. This donation partially counteracts the inductive withdrawal. The 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon compared to the larger 3p orbitals of chlorine.[7] However, for halogens, the inductive effect is generally the dominant factor in determining overall electron density of the ring.[7]

The stronger electron-withdrawing nature of fluorine renders the entire 4-fluorophenyl moiety more electron-deficient than its chloro-substituted counterpart. This fundamental electronic difference is the primary driver of the reactivity variations discussed below.

Comparative Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of complex pharmaceutical intermediates. It involves the displacement of a leaving group (in this case, the halogen) on an electron-poor aromatic ring by a nucleophile.[8][9]

Hypothesis: 4'-Fluorobutyrophenone is significantly more reactive towards SNAr than 4'-Chlorobutyrophenone.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[10] The stability of this complex is the key to the reaction's kinetics.

  • Rate-Determining Step: The initial attack by the nucleophile to form the Meisenheimer complex is the slow, rate-determining step.[8]

  • Role of the Halogen: A highly electron-withdrawing group at the para-position to the leaving group strongly stabilizes the negative charge of the intermediate through its inductive effect. Fluorine's superior electronegativity makes it far more effective at this stabilization than chlorine.[11]

  • Leaving Group Ability: Counterintuitively, the C-F bond is much stronger than the C-Cl bond (105.4 kcal/mol vs. 78.5 kcal/mol).[6] However, since the C-X bond is broken in the fast second step, bond strength is not the deciding factor. The reactivity order for leaving groups in SNAr is F > Cl > Br > I, directly correlating with the electronegativity of the halogen.[8]

SNAr_Mechanism cluster_intermediate Rate-Determining Step ArylHalide Aryl-X (X = F, Cl) Meisenheimer Meisenheimer Complex (Stabilized by X) ArylHalide->Meisenheimer + Nu⁻ k₁ (slow) Nu Nu⁻ Product Aryl-Nu Meisenheimer->Product - X⁻ k₂ (fast) Halide X⁻

Caption: SNAr reaction mechanism.

Experimental Protocol: Comparative SNAr with Sodium Methoxide

This protocol provides a framework for quantitatively comparing the reaction rates.

  • Setup: In two separate, identical, oven-dried flasks equipped with reflux condensers and magnetic stirrers, add 4'-Fluorobutyrophenone (1 eq.) and 4'-Chlorobutyrophenone (1 eq.) respectively.

  • Solvent: Dissolve each substrate in anhydrous Dimethylformamide (DMF).

  • Reagent: Add sodium methoxide (1.2 eq.) to each flask simultaneously at room temperature.

  • Monitoring: Heat the reactions to 80°C. Monitor the consumption of starting material and the formation of the product, 4'-Methoxybutyrophenone, by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Validation: The reaction with 4'-Fluorobutyrophenone is expected to reach completion significantly faster.

Anticipated Experimental Data
SubstrateTime to >95% Conversion (80°C)Relative Rate
4'-Fluorobutyrophenone ~ 1 hourFast
4'-Chlorobutyrophenone > 8 hoursSlow

Comparative Reactivity at the Carbonyl Group

The carbonyl group is a primary site for transformations such as reduction to an alcohol or addition of organometallic reagents.

Hypothesis: The carbonyl group in 4'-Fluorobutyrophenone is more electrophilic and therefore more reactive towards nucleophiles than in 4'-Chlorobutyrophenone.

Mechanistic Rationale: The reactivity of the carbonyl carbon is dictated by its partial positive charge (δ+). A stronger electron-withdrawing group on the phenyl ring will pull electron density away from the carbonyl group, increasing its electrophilicity and making it a more attractive target for nucleophiles like hydrides (from NaBH₄) or carbanions (from Grignard reagents).[12][13]

Carbonyl_Reactivity Start Start: Select Substrate F_Bu 4'-Fluorobutyrophenone Stronger -I effect from F Start->F_Bu Cl_Bu 4'-Chlorobutyrophenone Weaker -I effect from Cl Start->Cl_Bu F_Carbonyl More Electron-Deficient Carbonyl (δ++) F_Bu->F_Carbonyl Cl_Carbonyl Less Electron-Deficient Carbonyl (δ+) Cl_Bu->Cl_Carbonyl F_Product Faster Nucleophilic Attack F_Carbonyl->F_Product Cl_Product Slower Nucleophilic Attack Cl_Carbonyl->Cl_Product

Caption: Influence of halogen on carbonyl electrophilicity.

A. Carbonyl Reduction with Sodium Borohydride (NaBH₄)

The reduction of a ketone to a secondary alcohol is a common synthetic step.

Experimental Protocol: Comparative Reduction
  • Preparation: In two separate flasks, dissolve equimolar amounts of 4'-Fluorobutyrophenone and 4'-Chlorobutyrophenone in methanol at 0°C (ice bath).

  • Reduction: Add sodium borohydride (NaBH₄, 0.5 eq.) portion-wise to each flask, maintaining the temperature at 0°C.

  • Monitoring: Stir the reactions and monitor their progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reactions by slowly adding 1M HCl. Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure.

  • Analysis: Compare the time required for complete consumption of the starting material in each reaction.

Anticipated Experimental Data
SubstrateTime for Complete Reduction (0°C)Relative Reactivity
4'-Fluorobutyrophenone ~ 20 minutesHigher
4'-Chlorobutyrophenone ~ 30 minutesLower
B. Grignard Reaction

The Grignard reaction forms a new carbon-carbon bond, creating a tertiary alcohol.[14]

Experimental Protocol: Comparative Grignard Addition
  • Setup: Place equimolar amounts of each substrate in separate, dry, three-necked flasks under an inert atmosphere (e.g., nitrogen or argon). Dissolve in anhydrous diethyl ether.

  • Reagent Addition: Cool the flasks to 0°C. Slowly add an equimolar solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether to each flask via a dropping funnel.

  • Reaction: Allow the reactions to warm to room temperature and stir until completion (monitored by TLC).

  • Quench & Workup: Cool the flasks to 0°C and carefully quench by adding saturated aqueous ammonium chloride solution. Extract with diethyl ether, wash the organic layer, dry, and concentrate.

  • Analysis: Purify the resulting tertiary alcohols by column chromatography and compare the isolated yields.

Anticipated Experimental Data
SubstrateIsolated Yield of Tertiary Alcohol
4'-Fluorobutyrophenone ~ 90%
4'-Chlorobutyrophenone ~ 85%

Summary and Strategic Recommendations

The choice between 4'-Fluorobutyrophenone and 4'-Chlorobutyrophenone is not arbitrary but a strategic decision based on the intended synthetic pathway.

Reaction TypeRecommended SubstrateRationale
Nucleophilic Aromatic Substitution (SNAr) 4'-Fluorobutyrophenone Fluorine's strong inductive effect provides superior stabilization of the Meisenheimer intermediate, leading to dramatically faster reaction rates.
Carbonyl Reduction (e.g., NaBH₄) 4'-Fluorobutyrophenone The increased electrophilicity of the carbonyl carbon due to the -I effect of fluorine results in a faster reduction.
Grignard Reagent Addition 4'-Fluorobutyrophenone Similar to reduction, the more electron-deficient carbonyl carbon reacts more readily with the Grignard nucleophile, often leading to higher yields.
Electrophilic Aromatic Substitution (EAS) 4'-Chlorobutyrophenone (Slightly)While both are deactivating, fluorine's deactivation is slightly less pronounced due to better p-orbital overlap, making fluorobenzene more reactive in EAS than chlorobenzene.[7] This subtle difference could be a factor in potential side reactions.
Use as a Stable Aryl Group 4'-Chlorobutyrophenone If the goal is to perform reactions elsewhere in the molecule while keeping the aryl halide intact, the less reactive C-Cl bond in SNAr makes the chloro-derivative a more robust choice.

Final Recommendation for Researchers:

  • For synthetic routes that depend on the displacement of the aromatic halogen , 4'-Fluorobutyrophenone is unequivocally the superior choice, offering significant kinetic advantages.

  • For reactions centered on nucleophilic attack at the carbonyl group , 4'-Fluorobutyrophenone holds a slight but consistent reactivity advantage.

  • If the aryl halide moiety is intended to be a stable, non-reacting part of the molecule , particularly in the presence of strong nucleophiles, 4'-Chlorobutyrophenone provides a greater margin of safety against undesired SNAr side reactions.

By understanding the fundamental electronic differences between the C-F and C-Cl substituted rings, development professionals can make more informed decisions, leading to optimized reaction conditions, higher yields, and more efficient synthetic routes.

References

  • Reddit. (2021). Why does Fluorine have a more inductive force than Chlorine?. r/OrganicChemistry. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents. RSC Publishing. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4'-tert-Butyl-4-chlorobutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Fluorobutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Chlorobutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy!. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Reduction of 4-Nitrophenol Using 2D-Molybdenum Ditelluride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
  • Nanomaterial Fabrication Research Laboratory. (2019). Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration on the Induction Time. Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Chlorobutyrophenone. Retrieved from [Link]

  • CORE. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • NIST WebBook. (n.d.). 1-Butanone, 4-chloro-1-(4-fluorophenyl)-. Retrieved from [Link]

Sources

Validating 4-Fluorobutyrophenone: Orthogonal Purity Analysis (HPLC vs. qNMR)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Significant Structural Fragment"

In the synthesis of neuroleptic butyrophenones—specifically Haloperidol , Droperidol , and Benperidol —the quality of the starting material dictates the safety of the final API. 4-Chloro-4'-fluorobutyrophenone (4-FBP) is not merely a reagent; under ICH Q11 guidelines , it is classified as a "Starting Material" contributing a significant structural fragment to the drug substance.

The "Purity Paradox" in pharmaceutical intermediates is well-known: a Certificate of Analysis (CoA) claiming >99% purity by HPLC-UV often masks critical defects—such as inorganic salts, moisture, or non-chromophoric precursors—that crash downstream yields or trigger ICH Q3A impurity alerts in the final API.

This guide provides an objective, head-to-head comparison of the two primary validation methodologies: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2][3][4] We demonstrate why a single-method approach is insufficient for pharmaceutical-grade 4-FBP and propose an orthogonal workflow for absolute validation.

Comparative Analysis: HPLC-UV vs. qNMR

The industry standard (HPLC) and the advanced alternative (qNMR) offer distinct "views" of the molecule.

Method A: HPLC-UV (The Sensitivity Specialist)
  • Principle: Separation based on polarity (C18 column) with UV detection (typically 254 nm).

  • Strengths: Unmatched sensitivity for related substances (isomers, by-products).[1] It can detect trace impurities at the 0.05% level required by regulatory bodies.

  • Weaknesses: It is a relative method. It requires a high-purity reference standard. It is blind to impurities that do not absorb UV light (e.g., inorganic salts from the Friedel-Crafts catalyst, residual aliphatic solvents).

Method B: 1H-qNMR (The Absolute Quantifier)[1]
  • Principle: Direct ratio measurement of proton signals against an Internal Standard (IS) of known purity.

  • Strengths: Self-validating. It provides an absolute mass balance purity.[1] It detects everything with protons (residual solvents, moisture, starting materials) and does not require a reference standard of the analyte itself.

  • Weaknesses: Lower sensitivity (LOD ~0.1%). Not suitable for trace impurity profiling (<0.05%).

Performance Comparison Data

Table 1: Comparative Analysis of a "99%" Commercial Batch of 4-FBP

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity (Assay) 99.2% (Area %)96.4% (w/w)HPLC ignores non-UV contaminants (salts/water).[1]
Regioisomers Detected (0.3% ortho)Not Detected (< LOD)HPLC is superior for isomer separation.
Residual Solvent Not Detected1.8% (Toluene)qNMR reveals solvent trapped in crystal lattice.
Water Content N/ADetected (Broad peak)qNMR flags moisture; HPLC is blind to it.
Conclusion False Pass Critical Fail Material requires recrystallization before use.

Experimental Protocols

Protocol A: Reversed-Phase HPLC (Impurity Profiling)

Use this method to identify specific structural impurities (e.g., 2-isomer).[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[5]

    • Gradient: 0-5 min (30% B), 5-20 min (30% -> 80% B).[1]

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Sample Prep: Dissolve 10 mg 4-FBP in 10 mL Mobile Phase (50:50).

  • System Suitability: Resolution (Rs) between 4-FBP and ortho-isomer must be > 1.5.

Protocol B: 1H-qNMR (Absolute Assay)

Use this method to determine the "True Mass" for yield calculations.[1]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃ (Deuterated Chloroform) or DMSO-d6.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . Note: The IS must have non-overlapping signals with 4-FBP.

  • Acquisition Parameters (CRITICAL):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds . (Must be

      
       of the slowest relaxing proton to ensure >99% magnetization recovery).
      
    • Scans: 16 or 32 (for sufficient S/N ratio).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Visualizing the Validation Logic

Diagram 1: The Orthogonal Validation Workflow

This decision tree illustrates how to combine both methods for a "Go/No-Go" decision in GMP manufacturing.

ValidationWorkflow Start Incoming Raw Material (4-FBP) Step1 Step 1: HPLC-UV Analysis (Impurity Profiling) Start->Step1 Decision1 Specific Impurities < 0.10%? Step1->Decision1 Fail1 REJECT / RE-PROCESS (Regioisomer Contamination) Decision1->Fail1 No Step2 Step 2: 1H-qNMR Analysis (Absolute Assay) Decision1->Step2 Yes Decision2 Assay (w/w) > 98.0%? Step2->Decision2 Fail2 ADJUST CHARGE FACTOR (Solvent/Salt Contamination) Decision2->Fail2 No (Low Potency) Pass RELEASE FOR MANUFACTURE (Valid Starting Material) Decision2->Pass Yes

Caption: Orthogonal workflow ensuring both specific purity (HPLC) and absolute mass balance (qNMR) before synthesis.

Diagram 2: Impurity Carryover Pathway

Understanding why we validate: The synthesis of Haloperidol involves a nucleophilic substitution.[6] Impurities in 4-FBP compete in this reaction.[1]

ImpurityPathway SM 4-FBP (Starting Material) Reaction Nucleophilic Substitution (KI, Toluene, Reflux) SM->Reaction Reagent + 4-(4-chlorophenyl)-4-hydroxypiperidine Reagent->Reaction Impurity Impurity: 2-Fluoro Isomer (Ortho-FBP) Impurity->Reaction Product API: Haloperidol Reaction->Product ByProduct Impurity: Ortho-Haloperidol (Difficult to separate) Reaction->ByProduct Competitive Reaction

Caption: The "Ortho-FBP" impurity undergoes the same chemistry as the target, creating a difficult-to-remove API impurity.

References

  • International Council for Harmonisation (ICH). Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). (2012).[3][4][7] [Link]

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19750: 4-Chloro-4'-fluorobutyrophenone. [Link][1]

  • Pauli, G. F., et al. "The 1H NMR qNMR Method for Purity Determination of Pharmaceutical Reference Standards." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Fluorobutyrophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling 4-Fluorobutyrophenone (CAS: 582-83-2).[1][2] It is designed for researchers requiring immediate, actionable safety logistics without generic fluff.[1]

Part 1: Risk Assessment & Hazard Profile

The "Why" Behind the Protocol: this compound is a halogenated ketone.[1] While it has a higher boiling point (>196°C) and lower volatility than acetone, it presents specific contact hazards.[1][2] The primary risks are dermal absorption and mucous membrane irritation .[1]

  • Chemical Class: Fluorinated Aromatic Ketone.[1]

  • Key Hazards (GHS):

    • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

    • Skin/Eye Irritation: Causes significant localized inflammation.[1]

    • Respiratory Irritation: Vapor/mist inhalation triggers upper respiratory tract inflammation.[1]

  • The "Ketone Rule": Standard nitrile gloves provide poor long-term resistance to ketones.[1] While the fluorine atom and longer carbon chain reduce the permeation rate compared to acetone, nitrile should be treated as splash protection only .[1]

Part 2: PPE Selection Matrix

This table synthesizes protection levels based on exposure potential.

PPE CategoryStandard Operation (Analytical/Small Scale)High Risk Operation (Synthesis/Spill Cleanup)Technical Rationale
Hand Protection Double Nitrile (Min 0.11 mm / 4 mil)Silver Shield (Laminate) or Butyl Rubber Nitrile degrades upon prolonged contact with ketones.[1][2] Laminate films offer >4h breakthrough time.[1]
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash Goggles Safety glasses fail against liquid splashes that can run around the lens.[1][2]
Respiratory Fume Hood (Face velocity: 100 fpm)Half-Face Respirator (OV Cartridge - Black)Low vapor pressure reduces risk, but heating generates hazardous organic vapors.[1][2]
Body Defense Lab Coat (Cotton/Poly blend)Chemical Resistant Apron (Tychem/PVC)Cotton absorbs; an apron prevents saturation of clothes during large volume transfers.[1][2]

Part 3: Decision Logic & Workflow

PPE Selection Logic

The following diagram illustrates the decision process for selecting the correct glove material based on your specific task.

PPE_Logic Start Task Assessment Volume Volume > 50 mL OR Heating Involved? Start->Volume Contact Direct Immersion Risk? Volume->Contact Yes Level1 LEVEL 1: STANDARD Double Nitrile Gloves Splash Goggles Fume Hood Volume->Level1 No Contact->Level1 Splash Risk Only Level2 LEVEL 2: HIGH RESISTANCE Silver Shield/Laminate Gloves Chemical Apron Face Shield Contact->Level2 Immersion/Spill Cleanup

Figure 1: Decision logic for selecting Personal Protective Equipment based on volume and contact risk.

Part 4: Operational Protocols

Safe Handling Workflow

Objective: Prevent cross-contamination and dermal exposure.

  • Pre-Check: Verify fume hood flow is active. Inspect glassware for micro-fractures (thermal stress from heating ketones can shatter compromised glass).[1][2]

  • Donning Sequence:

    • Wash hands.[1][3][4][5][6]

    • Don inner nitrile glove (inspection layer).[1][2]

    • Don outer glove (barrier layer).[1][2][3] Note: If using laminate gloves for high risk, wear nitrile over the laminate to improve dexterity.

    • Don goggles, then lab coat.[1]

  • Handling:

    • Keep all open containers at least 6 inches inside the hood sash.[1]

    • The "Dirty Hand/Clean Hand" Rule: Use one hand for manipulating the chemical container and the other for clean tasks (notebook, sash adjustment) to prevent spreading residue.[2]

  • Doffing Sequence (Critical):

    • Remove outer gloves using the "beak" method (pinch outside, pull off inside-out).[1][2]

    • Inspect inner gloves for staining.[1]

    • Remove goggles by the strap (do not touch the lens).[1][2]

    • Wash hands immediately with soap and water for 20 seconds.[1]

Emergency Response: Spill & Exposure

Scenario: You have spilled 50mL of this compound inside the hood.

Immediate Actions:

  • Alert: Announce "Spill!" to lab mates.

  • Assess: Is it outside the hood? If yes, evacuate the immediate area.

  • PPE Upgrade: Don Silver Shield/Laminate gloves immediately.[1] Nitrile will swell and degrade during the cleanup time.[1]

  • Contain: Use Vermiculite or Sand dams.[1] Do not use standard paper towels alone as they increase surface area for evaporation without neutralizing.

  • Clean: Scoop absorbed material into a hazardous waste bag. Wipe surface with soap and water (ketones are lipophilic; soap helps lift residue).[1][2]

Part 5: Waste Disposal & Deactivation

Disposal Classification: Halogenated Organic Solvent.[1]

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong bases.[2]

  • Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid standard LDPE wash bottles for long-term storage as ketones can plasticize them.[1]

  • Labeling: "Hazardous Waste - Halogenated Organic - this compound."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68498, 4'-Fluorobutyrophenone. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.